molecular formula C13H18BNO3 B1585926 4-(Cyclohexylaminocarbonyl)phenylboronic acid CAS No. 762262-07-7

4-(Cyclohexylaminocarbonyl)phenylboronic acid

Cat. No.: B1585926
CAS No.: 762262-07-7
M. Wt: 247.1 g/mol
InChI Key: OBTMUEHMFSJFFR-UHFFFAOYSA-N
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Description

4-(Cyclohexylaminocarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C13H18BNO3 and its molecular weight is 247.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-(cyclohexylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h6-9,12,17-18H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTMUEHMFSJFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378402
Record name [4-(Cyclohexylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762262-07-7
Record name [4-(Cyclohexylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Cyclohexylaminocarbonyl)phenylboronic Acid: Synthesis, Characterization, and Application in Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(Cyclohexylaminocarbonyl)phenylboronic acid, a molecule of significant interest to researchers and scientists in the field of drug development. This document delves into its molecular structure, a detailed synthesis protocol, analytical characterization, and its promising application as a serine protease inhibitor.

Molecular Structure and Physicochemical Properties

This compound, also known by its synonyms N-cyclohexyl-4-boronobenzamide and (4-(cyclohexylcarbamoyl)phenyl)boronic acid, is an organic compound featuring a phenylboronic acid moiety linked to a cyclohexyl group via an amide bond.[1] This unique structure imparts specific chemical and physical properties that are pivotal to its biological activity.

The presence of the boronic acid group is central to its function as a reversible covalent inhibitor, a characteristic that has propelled the investigation of boronic acids in medicinal chemistry.[2][3] The cyclohexylaminocarbonyl substituent significantly influences the molecule's lipophilicity and steric profile, which in turn affects its binding affinity and selectivity for target enzymes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 762262-07-7--INVALID-LINK--
Molecular Formula C13H18BNO3[1]
Molecular Weight 247.10 g/mol [1]
Melting Point 174-178°C--INVALID-LINK--
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Poorly soluble in nonpolar solvents like hexanes.[4]General knowledge on phenylboronic acids

Synthesis and Purification

The synthesis of this compound is typically achieved through an amidation reaction between 4-carboxyphenylboronic acid and cyclohexylamine. This reaction forms a stable amide linkage, yielding the desired product. The following protocol is a representative procedure adapted from established methods for similar amide bond formations.[5]

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • 4-Carboxyphenylboronic acid

  • Cyclohexylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-carboxyphenylboronic acid (1 equivalent) in anhydrous DCM or THF.

  • Addition of Reagents: To this solution, add cyclohexylamine (1.1 equivalents) and a catalytic amount of DMAP.

  • Coupling Agent: In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM or THF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath) with constant stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, followed by saturated NaHCO3 solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by one of the following methods:

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a pure crystalline solid.[4]

  • Silica Gel Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvents 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic acid Reaction_Vessel Amidation Reaction 4-Carboxyphenylboronic_acid->Reaction_Vessel Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction_Vessel Coupling_Agent DCC / DMAP Coupling_Agent->Reaction_Vessel Solvent DCM or THF Solvent->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product 4-(Cyclohexylaminocarbonyl)- phenylboronic acid Purification->Final_Product

Caption: Synthetic workflow for this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the protons of the cyclohexyl group, and the amide proton. The aromatic protons will likely appear as two doublets in the region of 7.5-8.5 ppm. The cyclohexyl protons will exhibit complex multiplets in the aliphatic region (1.0-4.0 ppm). The amide proton (NH) should appear as a broad singlet or a doublet, depending on the solvent and concentration.[1][7]

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the phenyl ring, the cyclohexyl ring, and the carbonyl carbon of the amide group. The carbonyl carbon is expected to resonate around 165-175 ppm. The aromatic carbons will appear in the 120-140 ppm range, and the cyclohexyl carbons in the 20-50 ppm range.[1][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational bands to expect include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.[9]

  • N-H stretch: A sharp to moderately broad peak around 3300 cm⁻¹ for the amide N-H bond.

  • C=O stretch (Amide I): A strong absorption band around 1640-1680 cm⁻¹ characteristic of the amide carbonyl group.[10]

  • N-H bend (Amide II): A band in the region of 1510-1570 cm⁻¹.

  • B-O stretch: A strong band around 1350 cm⁻¹.[9][11]

  • Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, the molecular ion peak [M+H]⁺ or [M-H]⁻ is expected at m/z 248.1 or 246.1, respectively. The fragmentation pattern will likely involve the loss of water from the boronic acid moiety and cleavage of the amide bond.[12][13][14][15]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or triethylamine), can effectively separate the product from any starting materials or byproducts.[16][17][18]

Application as a Serine Protease Inhibitor

Arylboronic acids are well-established as potent and reversible inhibitors of serine proteases.[2][19][20] These enzymes play critical roles in various physiological and pathological processes, making them attractive targets for drug development.

Mechanism of Inhibition

The inhibitory action of this compound against serine proteases is attributed to the ability of the boronic acid moiety to form a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site. This adduct mimics the transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity.[20][21][22] The interaction is reversible, which can be advantageous in drug design to minimize off-target effects.

The key steps in the inhibition mechanism are:

  • Binding: The inhibitor binds to the active site of the serine protease. The cyclohexylaminocarbonyl group likely interacts with the S1 specificity pocket of the enzyme, contributing to binding affinity and selectivity.

  • Nucleophilic Attack: The hydroxyl group of the catalytic serine (Ser195 in chymotrypsin) performs a nucleophilic attack on the electrophilic boron atom of the boronic acid.

  • Tetrahedral Adduct Formation: This attack results in the formation of a stable, covalent, tetrahedral boronate adduct. This complex effectively inactivates the enzyme.

Inhibition_Mechanism cluster_Inhibitor Boronic Acid Inhibitor Ser195 Ser195-OH Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex His57 His57 Asp102 Asp102 Inhibitor_Molecule R-B(OH)₂ Inhibitor_Molecule->Enzyme_Inhibitor_Complex Tetrahedral_Adduct Tetrahedral Adduct Enzyme_Inhibitor_Complex->Tetrahedral_Adduct Nucleophilic Attack

Caption: Mechanism of serine protease inhibition by a boronic acid derivative.

Conclusion

This compound is a valuable building block for the development of novel therapeutics, particularly as an inhibitor of serine proteases. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be unequivocally confirmed by a suite of analytical methods. The insights provided in this guide are intended to support researchers in their efforts to synthesize, characterize, and utilize this promising compound in drug discovery and development programs.

References

Introduction: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(Cyclohexylaminocarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3][4][5][6] Its structure incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and a cyclohexylamide group, which can modulate physicochemical properties such as solubility and lipophilicity, or act as a key binding element in drug-target interactions.

This guide provides a detailed exploration of the synthesis of this valuable building block. We will delve into the strategic considerations behind the synthetic route, provide a robust, step-by-step protocol, and address the common challenges and critical parameters that ensure a successful outcome. The methodologies described herein are grounded in established chemical principles and validated through practical application, offering a reliable resource for researchers in the field.

Compound Profile
PropertyValue
IUPAC Name (4-(Cyclohexylcarbamoyl)phenyl)boronic acid
CAS Number 762262-07-7[1]
Molecular Formula C₁₃H₁₈BNO₃[1]
Molecular Weight 247.10 g/mol [1]
Appearance Typically a white to off-white solid
Melting Point 174-178 °C[3]

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The most logical and convergent approach to synthesizing this compound involves the formation of the central amide bond. This strategy leverages commercially available or readily accessible starting materials.

Retrosynthetic Disconnection

A retrosynthetic analysis points to the disconnection of the amide C-N bond as the key strategic step. This simplifies the target molecule into two synthons: a cyclohexylamine cation equivalent and a 4-carboxyphenylboronic acid anion equivalent. These correspond to the real-world starting materials, cyclohexylamine and 4-carboxyphenylboronic acid.

G Target This compound Disconnect Amide C-N Disconnection Target->Disconnect Intermediates 4-Carboxyphenylboronic Acid + Cyclohexylamine Disconnect->Intermediates Intermediates->Target Amide Coupling Starting_Material 4-Formylphenylboronic Acid Intermediates->Starting_Material Oxidation Oxidation Starting_Material->Oxidation Oxidation->Intermediates

Caption: Retrosynthetic analysis of the target compound.

This primary route involves two main stages:

  • Preparation of the Key Intermediate: Synthesis of 4-carboxyphenylboronic acid. While commercially available, it can also be prepared from less expensive precursors like 4-formylphenylboronic acid.[7]

  • Amide Bond Formation: The coupling of 4-carboxyphenylboronic acid with cyclohexylamine. This is the final and most critical step.

Part 2: Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Stage 1: Synthesis of 4-Carboxyphenylboronic Acid (Intermediate)

The conversion of an aldehyde to a carboxylic acid is a standard oxidation reaction. Using a mild and selective oxidizing agent is crucial to avoid degradation of the boronic acid moiety.

Protocol: Oxidation of 4-Formylphenylboronic Acid

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-formylphenylboronic acid (1.0 eq) in a mixture of acetonitrile and a pH 7 phosphate buffer (1:1 v/v).

  • Addition of Oxidant: To the stirring suspension, add sodium chlorite (NaClO₂, 1.5 eq) portion-wise over 15 minutes.

  • Scavenger Addition: In a separate flask, dissolve sulfamic acid (1.5 eq) in water and add it slowly to the reaction mixture to quench any excess oxidant.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Acidify the reaction mixture to pH 2-3 with 1M HCl. A white precipitate should form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid by vacuum filtration, washing thoroughly with cold water.

  • Drying: Dry the resulting white solid, 4-carboxyphenylboronic acid, under vacuum to a constant weight. The product can be used in the next step without further purification if purity is deemed sufficient by NMR.

Stage 2: Amide Coupling to Yield this compound

The formation of the amide bond is the core of this synthesis. The choice of coupling reagent is critical for achieving high yield and purity. Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with an additive like HOBt (Hydroxybenzotriazole), are effective. Alternatively, boric acid itself can catalyze amidation under thermal conditions, offering a greener approach.[8]

Protocol: EDC/HOBt Mediated Amide Coupling

  • Reactant Solubilization: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-carboxyphenylboronic acid (1.0 eq) and HOBt (1.2 eq). Dissolve these in anhydrous Dimethylformamide (DMF).

  • Carboxylic Acid Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the active ester intermediate.

  • Nucleophilic Addition: Add cyclohexylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Aqueous Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally, brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification Activation 1. Activate Carboxylic Acid (EDC/HOBt, DMF, 0°C) Coupling 2. Add Cyclohexylamine (Stir at RT, 12-18h) Activation->Coupling Extraction 3. Aqueous Extraction (EtOAc/Water) Coupling->Extraction Washing 4. Sequential Washes (Acid, Base, Brine) Extraction->Washing Drying 5. Dry & Concentrate Washing->Drying Purify 6. Purification (Recrystallization) Drying->Purify Final_Product Final_Product Purify->Final_Product Characterization

Caption: Experimental workflow for the amide coupling reaction.

Part 3: Purification and Characterization

The Challenge of Purifying Boronic Acids

A significant challenge in working with arylboronic acids is their purification.[9][10] They are known to adhere strongly to silica gel, leading to low recoveries and streaking during column chromatography.[9][11] Furthermore, they can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which can complicate characterization.

Field-Proven Purification Strategies:

  • Recrystallization (Preferred Method): This is often the most effective method for obtaining high-purity material. A suitable solvent system, such as ethyl acetate/hexanes or methanol/water, should be empirically determined.

  • Acid-Base Extraction: The acidic nature of the boronic acid group allows for purification via pH-mediated extraction. The crude product can be dissolved in a basic aqueous solution (e.g., 1M NaOH), washed with an organic solvent like ether to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer with cold 1M HCl.[10][12]

  • Derivatization: In difficult cases, the boronic acid can be temporarily converted into a more stable and easily crystallizable derivative, such as a diethanolamine adduct.[13][14] This adduct can be purified and then hydrolyzed back to the free boronic acid just before use.

Analytical Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

TechniqueExpected Results for this compound
¹H NMR Signals corresponding to aromatic protons (approx. 7.8-8.0 ppm), cyclohexyl protons (broad multiplets, 1.2-3.9 ppm), amide N-H proton (broad singlet, ~8.2 ppm), and boronic acid B(OH)₂ protons (broad singlet, may exchange with water).
¹³C NMR Peaks for the carbonyl carbon (~166 ppm), aromatic carbons (125-140 ppm), and aliphatic carbons of the cyclohexyl ring (25-50 ppm).
IR Spec. Characteristic absorptions for O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3250 cm⁻¹), C=O stretch (Amide I, ~1630 cm⁻¹), and N-H bend (Amide II, ~1550 cm⁻¹).
LC-MS A peak corresponding to the molecular ion [M+H]⁺ at m/z 248.1 or [M-H]⁻ at m/z 246.1.

Part 4: Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in drug development is as a coupling partner in the Suzuki-Miyaura reaction.[15][16][17][18] This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, providing efficient access to complex biaryl structures that are prevalent in many marketed drugs.[16][18]

The reaction requires activation of the boronic acid with a base to form a boronate species, which then participates in the catalytic cycle.[15]

G cluster_reactants A This compound Catalyst Pd Catalyst Base B Aryl Halide (Ar-X) plus1 + Product Biaryl Product Catalyst->Product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The presence of the N-cyclohexylbenzamide moiety allows for the introduction of a functional group that can participate in hydrogen bonding or occupy specific hydrophobic pockets within a biological target, making this a highly valuable and versatile synthetic intermediate.

References

4-(Cyclohexylaminocarbonyl)phenylboronic acid CAS number 762262-07-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Cyclohexylaminocarbonyl)phenylboronic Acid (CAS: 762262-07-7): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional organic compound increasingly utilized in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, outline robust methodologies for its synthesis and characterization, and delve into its primary application as a key building block in palladium-catalyzed cross-coupling reactions. Furthermore, this guide will discuss its potential in drug discovery and materials science, supported by detailed protocols and safety considerations for laboratory professionals.

Introduction to a Multifunctional Building Block

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These compounds offer a unique combination of stability, functional group tolerance, and reactivity, enabling the efficient formation of carbon-carbon bonds.[1] this compound (CAS: 762262-07-7) is a specialized derivative within this class. It incorporates three key structural motifs:

  • A Phenylboronic Acid Group: The reactive center for palladium-catalyzed cross-coupling reactions.

  • An Amide Linker: A stable, common functional group in pharmaceuticals that provides a point for hydrogen bonding.

  • A Cyclohexyl Moiety: A non-aromatic, lipophilic group that can improve a molecule's pharmacokinetic properties.

This unique combination makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of bioactive compounds and advanced materials.

Physicochemical and Structural Profile

A thorough understanding of a reagent's physical properties is critical for its effective use in synthesis, including planning reaction conditions and purification strategies.

PropertyValueSource(s)
CAS Number 762262-07-7[2][3]
Molecular Formula C₁₃H₁₈BNO₃[2]
Molecular Weight 247.10 g/mol [2][4]
Appearance White to off-white solid/powderN/A (Typical)
Melting Point 174-178 °C[5]
Synonyms (4-(Cyclohexylcarbamoyl)phenyl)boronic acid; N-cyclohexyl 4-boronobenzamide[2][5]
Solubility Generally soluble in polar organic solvents (e.g., ethers, ketones); low solubility in nonpolar hydrocarbons.[6][7] Empirical testing is recommended for specific solvent systems.[6][7]

Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides insight into its purity and potential side products. A common and logical laboratory-scale synthesis involves the amide coupling of 4-Carboxyphenylboronic acid with cyclohexylamine.

Diagram: Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A 4-Carboxyphenylboronic acid D Amide Coupling Reaction A->D B Cyclohexylamine B->D C Coupling Agent (e.g., EDC, HATU) Base (e.g., DIPEA) Anhydrous Solvent (e.g., DMF) C->D 1. Activation 2. Nucleophilic Attack E Aqueous Workup & Extraction D->E Crude Product F Purification (Recrystallization or Chromatography) E->F G Final Product: This compound F->G Purity >98%

Caption: General workflow for the synthesis of the title compound.

Protocol: Amide Coupling Synthesis

Causality: This protocol utilizes a standard peptide coupling agent (EDC) to activate the carboxylic acid of 4-carboxyphenylboronic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of cyclohexylamine to form the stable amide bond. A non-nucleophilic base (DIPEA) is used to scavenge the HCl produced, driving the reaction to completion.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Carboxyphenylboronic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 20 minutes to ensure full activation of the carboxylic acid.

  • Amine Addition: Add cyclohexylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to introduce the N-cyclohexylbenzamide moiety into a target molecule. This reaction is fundamental for creating biaryl structures, which are prevalent in pharmaceuticals and organic electronics.[8]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Transmetal->Product R1X R¹-X (Aryl/Vinyl Halide) R1X->OxAdd Boronate R²-B(OR)₃⁻ Boronate->Transmetal BoronicAcid R²-B(OH)₂ (Our Title Compound) BoronicAcid->Boronate Activation Base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Representative Suzuki-Miyaura Coupling

Causality: This protocol demonstrates the coupling of our title compound with an aryl bromide. The palladium(0) catalyst initiates the cycle by oxidatively adding to the aryl bromide. A base (K₂CO₃) is essential for activating the boronic acid, converting it to a more nucleophilic boronate species, which then participates in the transmetalation step.[8] The final reductive elimination step forms the new C-C bond and regenerates the active Pd(0) catalyst.

  • Setup: In a reaction vessel, combine this compound (1.2 eq), the desired aryl halide (e.g., 4-bromoanisole, 1.0 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Solvent: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degassing (sparging with an inert gas for 15-20 minutes) is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water to remove inorganic salts.

  • Purification: Dry the organic phase, concentrate it, and purify the residue using flash column chromatography to isolate the desired biaryl product.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a valuable building block for drug discovery programs.

  • Scaffold Decoration: It can be coupled to various heterocyclic or aromatic halides to rapidly generate libraries of complex molecules for biological screening.

  • Modulation of Physicochemical Properties: The N-cyclohexylamide group introduces lipophilicity and can participate in hydrogen bonding interactions within a biological target, potentially enhancing binding affinity and cell permeability.

  • Boron-Containing Therapeutics: While often used as an intermediate where the boronic acid is consumed, boronic acids themselves are a class of pharmacophores. They can act as reversible covalent inhibitors of serine proteases or be incorporated into molecules for boron neutron capture therapy (BNCT).

Quality Control & Analytical Characterization

Confirming the identity and purity of the reagent is a self-validating step essential for reproducible results.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically two doublets in the 7-8 ppm region), the cyclohexyl ring protons (a series of multiplets in the 1-4 ppm range), and a broad singlet for the amide N-H proton.

  • ¹³C NMR: Will confirm the presence of all 13 unique carbon atoms, including the carbonyl carbon (~165-170 ppm) and the carbon atom attached to boron (~130-140 ppm).

  • LC-MS: Liquid Chromatography-Mass Spectrometry is used to confirm the molecular weight (247.10 g/mol ) and assess the purity of the sample.

  • Purity (HPLC): High-Performance Liquid Chromatography is the standard method for quantifying purity, which should typically be >98% for use in sensitive synthetic applications.

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety and maintain the integrity of the compound.

  • Hazards: This compound is classified as causing skin irritation and serious eye irritation.[9][10] It may be harmful if inhaled or swallowed.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][9][12] For long-term storage, keeping it under an inert atmosphere is recommended to prevent potential degradation.

Conclusion

This compound is more than just a simple reagent; it is a sophisticated and highly functionalized building block. Its reliable performance in the Suzuki-Miyaura cross-coupling reaction, combined with its inherent structural features relevant to medicinal chemistry, makes it an indispensable tool for researchers and scientists. A firm grasp of its properties, synthesis, and handling protocols, as outlined in this guide, will empower professionals in drug development and organic synthesis to leverage its full potential in creating novel and complex molecules.

References

An In-depth Technical Guide to the Physical Properties of N-cyclohexyl-4-boronobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-cyclohexyl-4-boronobenzamide is a fascinating molecule that stands at the intersection of amide chemistry and the versatile world of boronic acids. As a bifunctional compound, it presents a unique landscape for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The presence of the boronic acid moiety, a powerful functional group known for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, makes this compound a valuable building block.[1] The N-cyclohexylbenzamide portion of the molecule provides a rigid and lipophilic scaffold, influencing its solubility, crystal packing, and potential biological interactions.

This technical guide offers a comprehensive exploration of the core physical properties of N-cyclohexyl-4-boronobenzamide. It is designed for researchers, scientists, and drug development professionals, providing not only a compilation of expected physical data but also the underlying scientific principles and detailed experimental methodologies for their determination. By understanding these fundamental properties, researchers can better design experiments, predict behavior in various matrices, and unlock the full potential of this and related compounds.

Molecular Structure and Physicochemical Properties

PropertyValue/RangeMethod of Determination/Reference
Molecular Weight 247.10 g/mol Calculated
CAS Number Not assignedN/A
Appearance Expected to be a white to off-white solidBased on similar benzamide and boronic acid compounds.[1]
Melting Point (°C) Expected to be in the range of 150-250 °CBased on related N-cyclohexylbenzamides and arylboronic acids.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.General solubility characteristics of boronic acids and benzamides.[1]
pKa Expected to be in the range of 8.5 - 9.5Typical pKa range for arylboronic acids.[2]
LogP (Octanol-Water Partition Coefficient) Calculated ~2.5 - 3.5Estimation based on molecular structure.
Expert Insights: The "Why" Behind the Properties
  • Melting Point: The relatively high expected melting point can be attributed to the rigid aromatic ring and the potential for strong intermolecular hydrogen bonding involving the amide N-H, the carbonyl oxygen, and the boronic acid hydroxyl groups. These interactions contribute to a stable crystal lattice that requires significant energy to disrupt.

  • Solubility: The boronic acid group can engage in hydrogen bonding with water, lending some aqueous solubility. However, the lipophilic nature of the cyclohexyl and phenyl rings dominates, leading to greater solubility in organic solvents. The solubility of boronic acids in aqueous solutions can be significantly influenced by pH and the presence of diols, which can form more soluble boronate esters.[3]

  • pKa: Boronic acids are Lewis acids, not Brønsted-Lowry acids. Their acidity arises from the acceptance of a hydroxide ion to form a tetrahedral boronate species. The pKa of arylboronic acids is influenced by the electronic nature of the substituents on the aromatic ring.[4]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of N-cyclohexyl-4-boronobenzamide. Below are the expected spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm), corresponding to the protons on the phenyl ring.

  • Amide Proton: A broad singlet or doublet (depending on coupling) for the N-H proton, typically in the range of δ 8.0-8.5 ppm.

  • Cyclohexyl Protons: A series of multiplets in the aliphatic region (δ 1.0-4.0 ppm) corresponding to the methine and methylene protons of the cyclohexyl ring.

  • Boronic Acid Protons: Two broad singlets for the B(OH)₂ protons, which may be exchangeable with deuterium in deuterated solvents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
  • Carbonyl Carbon: A signal in the downfield region, typically around δ 165-170 ppm.

  • Aromatic Carbons: Signals in the range of δ 125-140 ppm. The carbon attached to the boron atom will show a characteristic broad signal due to quadrupolar relaxation.

  • Cyclohexyl Carbons: Signals in the aliphatic region, typically between δ 25-55 ppm.[5]

FTIR (Fourier-Transform Infrared) Spectroscopy
  • N-H Stretch: A sharp to moderately broad band around 3300 cm⁻¹.

  • O-H Stretch: A broad band from the boronic acid hydroxyl groups, typically in the region of 3200-3500 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1630-1660 cm⁻¹.

  • B-O Stretch: A strong band in the region of 1300-1400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the characterization of the physical properties of N-cyclohexyl-4-boronobenzamide.

Workflow for Physicochemical Characterization

Caption: Workflow for the comprehensive physicochemical characterization of N-cyclohexyl-4-boronobenzamide.

Melting Point Determination

Principle: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting point range suggests a pure compound, while a broad range often indicates the presence of impurities.

Methodology (Capillary Method):

  • Sample Preparation: Ensure the N-cyclohexyl-4-boronobenzamide sample is thoroughly dried and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

  • Observation: Decrease the heating rate to 1-2 °C per minute and carefully observe the sample.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Solubility Determination

Principle: Assessing the solubility in various solvents is crucial for applications in synthesis, formulation, and biological assays.

Methodology (Shake-Flask Method):

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide).

  • Sample Addition: Add an excess amount of N-cyclohexyl-4-boronobenzamide to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Express the solubility in terms of mg/mL or mol/L.

pKa Determination

Principle: The pKa is a measure of the acidity of the boronic acid group. Potentiometric titration is a common and accurate method for its determination.

Methodology (Potentiometric Titration):

  • Solution Preparation: Prepare a solution of N-cyclohexyl-4-boronobenzamide of known concentration in a suitable solvent system (e.g., water or a water-cosolvent mixture).

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding small increments of the titrant.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Output A Dissolve in Deuterated Solvent (e.g., DMSO-d6) NMR NMR Spectrometer A->NMR B Prepare KBr Pellet or Nujol Mull FTIR FTIR Spectrometer B->FTIR C Dissolve in Volatile Solvent (e.g., Methanol) MS Mass Spectrometer C->MS NMR_Data ¹H and ¹³C Spectra NMR->NMR_Data FTIR_Data IR Spectrum FTIR->FTIR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Standard workflow for the spectroscopic characterization of N-cyclohexyl-4-boronobenzamide.

Crystallography and Solid-State Properties

While a specific crystal structure for N-cyclohexyl-4-boronobenzamide is not publicly available, insights can be drawn from related compounds. The crystal packing is expected to be dominated by hydrogen bonding interactions. The amide N-H and C=O groups can form hydrogen-bonded chains or dimers. Furthermore, the boronic acid moieties can form intermolecular hydrogen bonds, often leading to dimeric structures. The cyclohexyl group, with its conformational flexibility (chair, boat, twist-boat), will also play a role in determining the overall crystal packing and density.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of N-cyclohexyl-4-boronobenzamide suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling N-cyclohexyl-4-boronobenzamide.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][8]

Conclusion

N-cyclohexyl-4-boronobenzamide is a compound with significant potential, stemming from the unique combination of an amide and a boronic acid functional group. This guide has provided a comprehensive overview of its expected physical properties, grounded in the established chemistry of its constituent parts. The detailed experimental protocols offer a roadmap for researchers to rigorously characterize this molecule and similar compounds. A thorough understanding of these fundamental physical properties is paramount for the successful application of N-cyclohexyl-4-boronobenzamide in the development of new synthetic methodologies, advanced materials, and novel therapeutic agents.

References

The Enduring Legacy of the Carbon-Boron Bond: A Technical Guide to the Discovery and Evolution of Arylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

From their serendipitous discovery in the late 19th century to their now indispensable role in modern synthetic chemistry, arylboronic acid derivatives have carved a unique and enduring legacy. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of these remarkable compounds. We will traverse the timeline from the pioneering work of Michaelis and Becker to the Nobel Prize-winning development of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of contemporary carbon-carbon bond formation. This guide is designed for researchers, scientists, and drug development professionals, offering not only a historical narrative but also a detailed examination of the underlying chemical principles and practical, field-proven experimental methodologies.

The Dawn of a New Bond: The Initial Discovery

The story of arylboronic acids begins in 1880, a time of burgeoning exploration in the field of organometallic chemistry. The German chemist Alfred Michaelis, along with his student P. Becker, reported the first synthesis of an arylboronic acid, specifically phenylboronic acid. Their method, while rudimentary by today's standards, laid the foundational stone for an entirely new class of organic compounds.

The initial synthesis was a rather forceful affair, involving the reaction of diphenylmercury with boron trichloride in a sealed tube at high temperatures. This reaction yielded phenylboron dichloride, which was then hydrolyzed to afford phenylboronic acid.

Reaction Scheme of Michaelis and Becker (1880):

(C₆H₅)₂Hg + 2 BCl₃ → 2 C₆H₅BCl₂ + HgCl₂

C₆H₅BCl₂ + 2 H₂O → C₆H₅B(OH)₂ + 2 HCl

The choice of diphenylmercury as the arylating agent was a reflection of the limited organometallic reagents available at the time. While effective, the toxicity of mercury compounds and the harsh reaction conditions highlighted the need for more practical and general synthetic routes. This initial discovery, however, opened the door to the investigation of the unique properties of the carbon-boron bond.

The Evolution of Synthesis: A Journey Towards Practicality and Versatility

For several decades following their discovery, the study of arylboronic acids remained a relatively niche area of chemistry due to the limitations of the available synthetic methods. The turning point came with the development of more accessible and versatile organometallic reagents, particularly Grignard and organolithium reagents.

The Grignard Revolution: A More Accessible Route

The advent of Grignard reagents in the early 20th century provided a significantly more practical and general method for the synthesis of arylboronic acids. This approach involves the reaction of an arylmagnesium halide with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.

The causality behind this experimental choice lies in the nucleophilic character of the Grignard reagent, which readily attacks the electrophilic boron atom of the borate ester. The subsequent hydrolysis cleaves the boronic ester to yield the desired arylboronic acid. This method remains one of the most common and cost-effective ways to prepare a wide range of arylboronic acids.

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a single crystal of iodine to activate the magnesium surface.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous THF.

    • Add a small portion of the bromobenzene solution to the flask. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).

  • Borylation:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • In the dropping funnel, prepare a solution of trimethyl borate (1.2 eq) in anhydrous THF.

    • Add the trimethyl borate solution dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C. A thick white precipitate will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic (test with pH paper).

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenylboronic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as water or a mixture of toluene and heptane.

The Rise of Transition Metal Catalysis: The Miyaura Borylation

A significant leap forward in the synthesis of arylboronic acids came with the development of palladium-catalyzed cross-coupling reactions. The Miyaura borylation reaction, developed in the 1990s, allows for the direct synthesis of arylboronic esters from aryl halides or triflates and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

This method offers several advantages over the traditional Grignard and organolithium routes, including milder reaction conditions and a broader functional group tolerance. The causality here lies in the ability of the palladium catalyst to facilitate the oxidative addition to the aryl halide and subsequent transmetalation with the diboron reagent.

The Suzuki-Miyaura Coupling: A Paradigm Shift in Organic Synthesis

The true transformative power of arylboronic acids was fully realized with the discovery of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki in 1979. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between an arylboronic acid and an organic halide (or triflate).

The profound impact of this reaction on organic synthesis, particularly in the pharmaceutical and materials science industries, cannot be overstated. It provides a highly efficient and versatile method for the construction of biaryl and substituted aromatic systems, which are common motifs in many biologically active molecules and functional materials. The significance of this work was recognized with the Nobel Prize in Chemistry in 2010, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid (R²-B(OH)₂) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium(II) center couple and are eliminated as the final product (R¹-R²), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation (R²-B(OH)₂ + Base) pd_intermediate->transmetalation pd_coupled R¹-Pd(II)L_n-R² transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition and Reaction:

    • Add the degassed solvent(s) to the flask via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product is typically purified by column chromatography on silica gel.

Modern Applications and Future Outlook

The versatility and reliability of arylboronic acids and their derivatives have led to their widespread application in numerous scientific disciplines.

Table 1: Key Application Areas of Arylboronic Acid Derivatives

Application AreaDescription
Drug Discovery Synthesis of complex biaryl structures found in many pharmaceuticals.
Materials Science Preparation of organic light-emitting diodes (OLEDs), polymers, and liquid crystals.
Agrochemicals Development of new herbicides and pesticides.
Chemical Sensors Design of sensors for the detection of saccharides and other biologically relevant molecules.

The field of arylboronic acid chemistry continues to evolve, with ongoing research focused on the development of more efficient and sustainable catalytic systems, the synthesis of novel boronic acid derivatives with unique properties, and the expansion of their applications into new and exciting areas. The enduring legacy of the carbon-boron bond, first forged in the 19th century, is a testament to the power of fundamental chemical discovery and its profound impact on the modern world.

A Guide to the Spectroscopic Characterization of 4-(Cyclohexylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of 4-(Cyclohexylaminocarbonyl)phenylboronic acid (CAS 762262-07-7), a compound of interest in drug discovery and organic synthesis. While experimental spectra for this specific molecule are not widely available in the public domain, this document leverages predictive models and comparative data from analogous structures to offer a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this and similar molecules through modern spectroscopic techniques.

Introduction: The Significance of this compound

This compound belongs to the class of substituted phenylboronic acids, which are pivotal building blocks in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The presence of both a boronic acid moiety and a cyclohexylamide group imparts a unique combination of reactivity and structural features, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutically active compounds.

The boronic acid group can engage in reversible covalent bonding with diols, a property exploited in the design of sensors and drug delivery systems. The N-cyclohexylbenzamide portion of the molecule provides a rigid and lipophilic scaffold, which can influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound, with the formula C₁₃H₁₈BNO₃ and a molecular weight of 247.10 g/mol , is the foundation for interpreting its spectroscopic data[1]. The key structural components that will manifest in its spectra are:

  • The 1,4-disubstituted benzene ring: This will give rise to characteristic signals in the aromatic region of the NMR spectra and specific vibrational modes in the IR spectrum.

  • The boronic acid group (-B(OH)₂): This functional group has distinct features in both IR and NMR spectroscopy.

  • The amide linkage (-CONH-): The amide bond will show a strong carbonyl stretch in the IR spectrum and a proton signal in the ¹H NMR spectrum.

  • The cyclohexyl group: This saturated carbocyclic ring will produce a complex set of signals in the aliphatic region of the NMR spectra.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will examine the predicted ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Experimental Protocol (Predicted):

  • Dissolve ~5-10 mg of the sample in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Reference the spectrum to the residual solvent peak.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 10.0Broad Singlet2HB(OH)₂
~8.5 - 8.2Doublet1HN-H (Amide)
~7.9 - 7.7Doublet2HAromatic protons ortho to the amide
~7.7 - 7.5Doublet2HAromatic protons ortho to the boronic acid
~3.8 - 3.6Multiplet1HCyclohexyl C-H (adjacent to N)
~2.0 - 1.1Multiplet10HCyclohexyl CH₂

Interpretation:

  • Boronic Acid Protons: The protons of the B(OH)₂ group are expected to be highly deshielded and exchangeable, resulting in a broad singlet at a downfield chemical shift.

  • Amide Proton: The amide proton (N-H) will appear as a doublet due to coupling with the adjacent cyclohexyl C-H. Its chemical shift is influenced by hydrogen bonding.

  • Aromatic Protons: The para-substituted benzene ring will exhibit an AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group will be more deshielded than those ortho to the boronic acid group.

  • Cyclohexyl Protons: The cyclohexyl group will show a complex series of overlapping multiplets in the aliphatic region of the spectrum. The proton on the carbon attached to the nitrogen will be the most downfield of this group due to the inductive effect of the nitrogen atom.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~166 - 164C=O (Amide Carbonyl)
~138 - 136Aromatic C-B
~134 - 132Aromatic C-C=O
~129 - 127Aromatic CH (ortho to amide)
~127 - 125Aromatic CH (ortho to boronic acid)
~50 - 48Cyclohexyl C-N
~33 - 31Cyclohexyl CH₂ (adjacent to C-N)
~26 - 24Cyclohexyl CH₂
~25 - 23Cyclohexyl CH₂

Interpretation:

  • Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon atom, appearing at a characteristic downfield shift.

  • Aromatic Carbons: The four distinct aromatic carbons will have chemical shifts influenced by their substituents. The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.

  • Cyclohexyl Carbons: The cyclohexyl carbons will appear in the aliphatic region, with the carbon directly attached to the nitrogen being the most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Experimental Protocol (Predicted):

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadO-H stretch (boronic acid)
~3300 - 3100MediumN-H stretch (amide)
~3100 - 3000MediumAromatic C-H stretch
~2930, 2850StrongAliphatic C-H stretch (cyclohexyl)
~1640StrongC=O stretch (Amide I)
~1550MediumN-H bend (Amide II)
~1600, 1480MediumAromatic C=C stretch
~1350StrongB-O stretch
~850Strongpara-disubstituted C-H bend

Interpretation:

The IR spectrum will be dominated by strong absorptions from the O-H and N-H stretching vibrations, the amide carbonyl (Amide I) stretch, and the B-O stretch of the boronic acid. The presence of both aromatic and aliphatic C-H stretches further confirms the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol (Predicted):

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Acquire the mass spectrum in both positive and negative ion modes.

Predicted Mass Spectrometry Data (ESI):

m/zIonInterpretation
248.1456[M+H]⁺Protonated molecular ion (in positive mode)
246.1300[M-H]⁻Deprotonated molecular ion (in negative mode)
270.1275[M+Na]⁺Sodium adduct (in positive mode)
166.0505[M+H - C₆H₁₀]⁺Loss of cyclohexene from the molecular ion
149.0239[M+H - C₆H₁₁N]⁺Loss of cyclohexylamine from the molecular ion
121.0508[HOOC-C₆H₄-B(OH)₂]⁺Cleavage of the amide bond

Fragmentation Pathway:

Under ESI conditions, the molecule is expected to readily form the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻. Key fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the cyclohexyl group.

Fragmentation_Pathway [M+H]+ (m/z 248) [M+H]+ (m/z 248) [M+H - C6H10]+ (m/z 166) [M+H - C6H10]+ (m/z 166) [M+H]+ (m/z 248)->[M+H - C6H10]+ (m/z 166) Loss of cyclohexene [M+H - C6H11N]+ (m/z 149) [M+H - C6H11N]+ (m/z 149) [M+H]+ (m/z 248)->[M+H - C6H11N]+ (m/z 149) Loss of cyclohexylamine [HOOC-C6H4-B(OH)2]+ (m/z 121) [HOOC-C6H4-B(OH)2]+ (m/z 121) [M+H]+ (m/z 248)->[HOOC-C6H4-B(OH)2]+ (m/z 121) Amide bond cleavage

Caption: Predicted major fragmentation pathways for this compound in positive ion ESI-MS.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive analysis of the expected spectroscopic data, offering a valuable resource for the identification and structural elucidation of this compound and its derivatives. While based on predictive models and data from analogous structures, the interpretations herein provide a solid foundation for any future experimental investigation. The unique spectral features arising from the interplay of the phenylboronic acid, amide, and cyclohexyl moieties allow for a confident structural assignment.

References

Methodological & Application

Application Notes and Protocols: Leveraging 4-(Cyclohexylaminocarbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the arsenal of synthetic chemists, particularly within the pharmaceutical and materials science sectors.[1] Its capacity for forging carbon-carbon bonds with high efficiency and broad functional group tolerance has accelerated the discovery and development of novel therapeutics.[2][3] Central to this reaction's success is the diverse array of available organoboron reagents. Among these, 4-(Cyclohexylaminocarbonyl)phenylboronic acid emerges as a particularly valuable building block. Its structure, incorporating a rigid phenylboronic acid core with a flexible and lipophilic N-cyclohexyl amide group, makes it an attractive component for synthesizing molecules with potential applications in medicinal chemistry.[2][4] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura coupling reactions.

Molecular Structure and Properties:

  • IUPAC Name: [4-(cyclohexylcarbamoyl)phenyl]boronic acid

  • CAS Number: 762262-07-7

  • Molecular Formula: C₁₃H₁₈BNO₃

  • Molecular Weight: 247.10 g/mol

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound (e.g., a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: This is the key bond-forming step where the organic moiety from the boronic acid is transferred to the palladium center. The process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the elimination of the newly formed biaryl product from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle RE Reductive Elimination Product Product (Ar-R) OA Oxidative Addition ArPdX Ar-Pd(II)-X(L)₂ TM Transmetalation ArPdR Ar-Pd(II)-R(L)₂ Pd0 Pd(0)L₂ Pd0->ArPdX ArPdX->ArPdR ArPdR->Pd0 ArX Aryl Halide (Ar-X) BoronicAcid Boronic Acid (R-B(OH)₂) + Base

Field-Proven Experimental Protocol

The following protocol is a robust, field-proven method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This procedure is adapted from methodologies reported in the synthesis of biaryl amide derivatives and serves as an excellent starting point for a wide range of substrates.[5][6]

Reaction Scheme:

(A generic reaction scheme showing this compound coupling with an Ar-Br to form the biphenyl product)

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), and potassium carbonate (3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment. This is crucial as oxygen can lead to the undesirable homocoupling of the boronic acid and deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equiv).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe. The solvent mixture is critical; dioxane solubilizes the organic reagents, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The elevated temperature is necessary to drive the reaction to completion in a reasonable timeframe.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.

Workflow start Start setup 1. Combine Reagents: - Boronic Acid - Aryl Halide - Base start->setup inert 2. Establish Inert Atmosphere (N₂/Ar) setup->inert catalyst 3. Add Pd Catalyst inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat and Stir (e.g., 80-90°C) solvent->react monitor 6. Monitor Reaction (TLC/LC-MS) react->monitor workup 7. Aqueous Work-up & Extraction monitor->workup Reaction Complete purify 8. Column Chromatography workup->purify product Final Product purify->product

Expert Insights and Causality Behind Experimental Choices

  • Choice of Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.[6] It is a pre-catalyst that generates the active Pd(0) species in situ. For more challenging couplings, or to improve reaction times and catalyst loading, more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands can be employed.

  • The Role of the Base: The base is critical for the activation of the boronic acid.[7] Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings and is generally compatible with a wide range of functional groups. For less reactive aryl chlorides or sterically hindered substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.

  • Solvent System: The use of a biphasic solvent system like dioxane/water is common.[8] Dioxane or other ethers like THF are excellent solvents for the organic components, while water is necessary to dissolve the inorganic base. The presence of water is also believed to play a role in stabilizing the catalytic species.

  • Potential Side Reactions:

    • Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct from the boronic acid. This can be minimized by using carefully dried solvents and running the reaction under inert conditions.

    • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen. Thoroughly degassing the solvents and maintaining an inert atmosphere are key to preventing this side reaction.

Data Presentation: Optimizing Reaction Conditions

The optimal conditions for a Suzuki-Miyaura coupling can be highly dependent on the specific substrates used. The following table provides a general guide for optimizing the reaction with this compound.

ParameterCondition 1 (Standard)Condition 2 (For less reactive halides)Rationale
Aryl Halide Aryl Bromide/IodideAryl ChlorideC-Cl bonds are stronger and require more active catalysts and stronger bases for oxidative addition.
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ with SPhos (1-2 mol%)Ligands like SPhos enhance catalyst activity and stability, facilitating the coupling of less reactive halides.
Base K₂CO₃ (2-3 equiv)K₃PO₄ or Cs₂CO₃ (2-3 equiv)Stronger bases are often more effective for activating boronic acids in challenging couplings.
Solvent Dioxane/Water (4:1)Toluene/Water or 2-MeTHF/WaterToluene and 2-MeTHF can be effective alternatives and may offer advantages in terms of product isolation.
Temperature 80-100 °C100-120 °CHigher temperatures can overcome the activation energy barrier for more difficult couplings.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura coupling. The protocols and insights provided in this application note offer a solid foundation for its successful implementation in research and development settings. By understanding the key parameters that govern the reaction and by carefully selecting the catalyst, base, and solvent system, researchers can effectively utilize this building block to construct novel molecules with significant potential in medicinal chemistry and materials science.

References

Application Notes and Protocols for Chan-Lam Coupling with Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Practical Bridge for C-N and C-O Bond Formation

In the landscape of synthetic organic chemistry, the formation of carbon-heteroatom bonds is a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals and functional materials.[1] Among the array of methodologies, the Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, has emerged as a powerful and versatile tool for the creation of C-N and C-O bonds.[2][3] This copper-catalyzed cross-coupling reaction of aryl boronic acids with N-H or O-H containing nucleophiles offers a compelling alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[2][4]

A key advantage of the Chan-Lam coupling lies in its operational simplicity and milder reaction conditions.[1][3] Often, these reactions can be conducted at room temperature and are tolerant of air and moisture, which simplifies the experimental setup significantly.[3] The use of copper, an earth-abundant and relatively inexpensive metal, further enhances its appeal from both an economic and environmental perspective.[3]

This guide provides a comprehensive overview of the Chan-Lam coupling with a focus on practical application. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols for its execution, and provide a troubleshooting guide to navigate common challenges.

Mechanistic Insights: The Copper-Catalyzed Cycle

The Chan-Lam coupling reaction proceeds through a catalytic cycle involving a copper species that shuttles between different oxidation states. While the precise mechanism can be complex and influenced by various factors, a generally accepted pathway is illustrated below.[2][5]

Chan_Lam_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product CuII Cu(II) Catalyst CuII_Nuc Cu(II)-Nucleophile Complex CuII->CuII_Nuc + H-Nuc (Ligand Exchange) CuII_Aryl_Nuc Aryl-Cu(II)-Nucleophile Complex CuII_Nuc->CuII_Aryl_Nuc + Ar-B(OH)₂ (Transmetalation) CuIII_Aryl_Nuc Aryl-Cu(III)-Nucleophile Complex CuII_Aryl_Nuc->CuIII_Aryl_Nuc Oxidation (e.g., O₂ from air) Product Ar-Nuc (Product) CuIII_Aryl_Nuc->Product Reductive Elimination CuI Cu(I) Species CuIII_Aryl_Nuc->CuI CoupledProduct Coupled Product (Ar-Nuc) Product->CoupledProduct CuI->CuII Oxidation ArylBoronicAcid Aryl Boronic Acid (Ar-B(OH)₂) ArylBoronicAcid->CuII_Nuc Nucleophile Nucleophile (H-Nuc: R₂NH, ROH) Nucleophile->CuII

Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.

The key steps in the mechanism are:

  • Ligand Exchange: The N-H or O-H containing nucleophile coordinates to the copper(II) catalyst.[5]

  • Transmetalation: The aryl boronic acid transfers its aryl group to the copper center, forming an aryl-copper(II) intermediate.[5]

  • Oxidation: The aryl-copper(II) species is oxidized to a transient, highly reactive aryl-copper(III) intermediate. This oxidation is often facilitated by atmospheric oxygen.[6]

  • Reductive Elimination: The C-N or C-O bond is formed from the aryl-copper(III) intermediate, releasing the desired product and a copper(I) species.[2][5]

  • Reoxidation: The copper(I) is reoxidized back to the active copper(II) state by an oxidant, typically oxygen from the air, to complete the catalytic cycle.[5][7]

Experimental Protocols

This section provides detailed protocols for the Chan-Lam coupling of aryl boronic acids with amines and phenols. These are general procedures that may require optimization depending on the specific substrates.

General Experimental Workflow

Chan_Lam_Workflow start Start reagents Combine Aryl Boronic Acid, Nucleophile, Copper Catalyst, and Base in Solvent start->reagents stir Stir Reaction Mixture (Open to Air, RT or Heated) reagents->stir monitor Monitor Reaction Progress (TLC, LC-MS) stir->monitor workup Aqueous Workup (Dilute, Wash, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General workflow for a Chan-Lam coupling experiment.

Protocol 1: N-Arylation of an Aliphatic Amine

This protocol describes the coupling of phenylboronic acid with piperidine as a representative example.

Materials:

  • Phenylboronic acid

  • Piperidine

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (1.0 mmol, 1.0 equiv), copper(II) acetate (1.0 mmol, 1.0 equiv), and 4Å molecular sieves (optional, can help in some cases).

  • Add anhydrous dichloromethane (5 mL).

  • To the stirred suspension, add piperidine (1.2 mmol, 1.2 equiv) followed by pyridine (2.0 mmol, 2.0 equiv).

  • Stir the reaction mixture vigorously at room temperature and open to the air.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane (10 mL).

  • Filter the mixture through a pad of Celite® to remove solid residues, washing the pad with additional dichloromethane.

  • Wash the combined organic filtrate with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenylpiperidine.

Protocol 2: O-Arylation of a Phenol

This protocol details the coupling of 4-methoxyphenylboronic acid with phenol.

Materials:

  • 4-Methoxyphenylboronic acid

  • Phenol

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv) and phenol (1.0 mmol, 1.0 equiv) in methanol (10 mL).

  • Add copper(II) acetate (0.1 mmol, 0.1 equiv) and triethylamine (2.0 mmol, 2.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature, open to the atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired 4-methoxymethoxybenzene.

Tabulated Reaction Parameters

The choice of catalyst, base, and solvent can significantly impact the outcome of a Chan-Lam coupling. The following table summarizes common reagents and conditions.

ComponentExamplesNotes
Copper Source Cu(OAc)₂, Cu(OTf)₂, CuCl₂, CuI, Cu₂OCopper(II) acetate is the most commonly used catalyst.[8]
Boronic Acid Aryl, heteroaryl, and vinyl boronic acidsBoronic esters (e.g., pinacol esters) can also be used.[9]
Nucleophile Primary & secondary amines, anilines, phenols, alcohols, amides, imides, carbamates, sulfonamides, azolesA wide range of N-H and O-H nucleophiles are tolerated.[3][6]
Base Pyridine, triethylamine (Et₃N), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), 2,6-lutidineThe base can act as a ligand and/or deprotonate the nucleophile. In some cases, no base is required.[8][10]
Solvent Dichloromethane (DCM), methanol (MeOH), acetonitrile (MeCN), tetrahydrofuran (THF), tolueneThe choice of solvent can be critical and may require optimization.[8]
Oxidant Air (O₂), molecular oxygen (O₂)The reaction is often run open to the air, which provides the necessary oxidant.[2][7]
Additives Molecular sieves, myristic acidAdditives can sometimes improve yields by removing water or facilitating the catalytic cycle.[6]

Troubleshooting Common Issues

While the Chan-Lam coupling is a robust reaction, challenges can arise. This section addresses common problems and suggests potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality boronic acid- Sterically hindered or electron-deficient substrates- Inappropriate solvent or base- Use a fresh batch of copper catalyst.- Check the purity of the boronic acid; boroxines can form upon storage and may be less reactive.[11]- Increase reaction temperature or time.- Screen different solvents and bases.
Protodeboronation Presence of water- Use anhydrous solvents.- Add molecular sieves to the reaction mixture.[5]
Homocoupling of Boronic Acid Favored under certain conditions- Adjust the stoichiometry of the reactants.- Modify the reaction temperature.
Difficulty with Anilines Lower nucleophilicity of anilines- Consider using more forcing conditions (higher temperature).- Explore alternative catalyst systems or protocols specifically developed for anilines.[12]
Reaction Stalls Catalyst deactivation- In some cases, adding a co-oxidant can be beneficial.- Ensure adequate exposure to air if it is the primary oxidant.
Irreproducible Results Sensitivity to subtle changes in reaction conditions- Carefully control all reaction parameters, including the source and purity of reagents. Chan-Lam couplings can sometimes be notoriously unreliable.[11]

Conclusion

The Chan-Lam coupling represents a significant advancement in the synthesis of aryl amines and ethers. Its operational simplicity, mild conditions, and the use of an inexpensive and abundant copper catalyst make it an attractive method for a wide range of applications in academic and industrial research. By understanding the underlying mechanism and carefully selecting reaction parameters, researchers can effectively utilize this powerful transformation to access a diverse array of valuable molecules.

References

Application of Phenylboronic Acids in the Development of Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenylboronic acids (PBAs) and their derivatives represent a versatile and powerful class of enzyme inhibitors, distinguished by their unique mechanism of action. The boron atom's ability to reversibly form a covalent bond with nucleophilic residues in an enzyme's active site makes them potent transition-state analogs.[1][2][3] This characteristic has led to their successful development as therapeutic agents, most notably in the fields of oncology and infectious diseases.[3][4][5][6][7] This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles, applications, and practical methodologies for utilizing phenylboronic acids in the discovery and characterization of novel enzyme inhibitors.

The Chemistry and Mechanism of Phenylboronic Acid Inhibition

The inhibitory power of phenylboronic acids stems from the electron-deficient nature of the boron atom. In its native state, the boron in a boronic acid is trigonal planar and sp² hybridized. However, it readily accepts a pair of electrons from a nucleophile, such as the hydroxyl group of a serine or threonine residue within an enzyme's active site.[3][8][9] This interaction causes the boron to rehybridize to a more stable, tetrahedral sp³ state, forming a reversible, covalent bond.[2][3]

This tetrahedral adduct closely mimics the high-energy tetrahedral intermediate formed during the natural catalytic process of many enzymes, such as the hydrolysis of a peptide bond by a serine protease.[1][2][10] By acting as a transition-state analog, the boronic acid inhibitor binds to the active site with high affinity, effectively blocking substrate access and halting catalysis.[1][2][3] The reversibility of this covalent bond is a key feature, distinguishing these inhibitors from many irreversible covalent modifiers and potentially offering a more favorable safety profile.[5][11]

Visualizing the Mechanism of Serine Protease Inhibition

The following diagram illustrates the formation of a covalent, tetrahedral adduct between a phenylboronic acid inhibitor and the catalytic serine residue within the active site of a serine protease.

G cluster_0 Enzyme Active Site Ser-OH Serine -OH Adduct {Tetrahedral Adduct | B⁻(OH)₃-Ser} Ser-OH:f1->Adduct Covalent Bond Formation His-N Histidine -N: His-N:f1->Ser-OH:f1 Proton Abstraction PBA Phenylboronic Acid (Trigonal Planar) B(OH)₂ PBA->Adduct Nucleophilic Attack Adduct->PBA Reversible Dissociation

Caption: Covalent inhibition of a serine protease by a phenylboronic acid.

Key Classes of Enzymes Targeted by Phenylboronic Acid Inhibitors

The versatility of the boronic acid warhead has enabled the development of inhibitors against a wide range of enzyme classes. The specificity is typically conferred by the organic scaffold attached to the boronic acid, which is designed to interact with other pockets and residues within the enzyme's active site.[2][12]

Enzyme ClassSpecific Enzyme ExamplePhenylboronic Acid Inhibitor ExampleTherapeutic Area
Serine Proteases 26S Proteasome (Chymotrypsin-like activity)BortezomibOncology (Multiple Myeloma)[4][5][11][13]
Thrombin, ChymotrypsinPeptidyl boronic acidsAnticoagulation, Research[9][14]
Serine β-Lactamases K. pneumoniae Carbapenemase (KPC)Vaborbactam, TaniborbactamInfectious Diseases[1][3][6][7][15]
Class A, C, and D β-LactamasesCyclic BoronatesInfectious Diseases[2][16]
Threonine Proteases 20S Proteasome (β5 subunit)BortezomibOncology (Multiple Myeloma)[4][5]
Arginases Arginase I/II2-(S)-amino-6-boronohexanoic acid (ABH)Immuno-oncology, Cardiovascular Disease[17]

Application Protocol 1: Synthesis of a Phenylboronic Acid Derivative

This protocol provides a general method for the synthesis of a simple phenylboronic acid derivative, which can be adapted for more complex structures. A common and straightforward method is the Suzuki cross-coupling reaction, where an aryl halide is coupled with a source of boronic acid.[18]

Objective: To synthesize 3-(aminomethyl)phenylboronic acid.

Rationale: This protocol outlines a common synthetic route involving the protection of the boronic acid as a pinacol ester, followed by a reaction to introduce the desired functional group, and subsequent deprotection.

Materials:

  • 3-Bromobenzyl bromide

  • Sodium azide (NaN₃)

  • Bis(pinacolato)diboron

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Azide Formation:

    • Dissolve 3-bromobenzyl bromide in DMF.

    • Add sodium azide in slight excess and stir the reaction at room temperature overnight.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Borylation (Miyaura Borylation):

    • To an oven-dried flask, add the resulting 1-bromo-3-(azidomethyl)benzene, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

    • Purge the flask with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous 1,4-dioxane and heat the reaction mixture at 80-90°C for several hours.

    • Monitor the reaction by TLC or GC-MS.

    • Once complete, cool the reaction, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water, dry over MgSO₄, and concentrate.

    • Purify the crude product by silica gel chromatography to obtain the boronic acid pinacol ester.

  • Reduction of Azide to Amine:

    • Dissolve the azidomethyl-phenylboronic acid pinacol ester in THF and water.

    • Add triphenylphosphine and stir at room temperature. The Staudinger reaction will proceed to reduce the azide to an amine.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture.

  • Deprotection of the Boronic Acid:

    • Dissolve the crude amine product in a mixture of diethyl ether and aqueous HCl.

    • Stir vigorously for several hours at room temperature to hydrolyze the pinacol ester.

    • The product, 3-(aminomethyl)phenylboronic acid hydrochloride, will often precipitate.

    • Isolate the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Application Protocol 2: In Vitro Characterization of a Phenylboronic Acid Inhibitor

This protocol describes the determination of the inhibitory potency (IC₅₀) and the inhibition constant (Kᵢ) for a phenylboronic acid against a target serine protease using a chromogenic substrate.

Rationale: Boronic acids often exhibit time-dependent inhibition due to the two-step mechanism (initial binding followed by covalent bond formation).[19][20][21][22] Therefore, pre-incubation of the enzyme and inhibitor is crucial to allow the binding to reach equilibrium before measuring residual activity. The Kᵢ value provides a more accurate measure of potency than the IC₅₀ as it is independent of substrate concentration.

Materials:

  • Target serine protease (e.g., Chymotrypsin, Trypsin)

  • Phenylboronic acid inhibitor stock solution (in DMSO)

  • Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for Chymotrypsin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • IC₅₀ Determination (Pre-incubation Method):

    • Prepare serial dilutions of the phenylboronic acid inhibitor in the assay buffer. A typical starting range is from 100 µM down to low nM. Include a DMSO-only control.

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.

    • Add the serially diluted inhibitor to the wells containing the enzyme.

    • Incubate the enzyme-inhibitor mixture for a fixed period (e.g., 30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for equilibrium to be reached.

    • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells. The substrate concentration should be at or near its Kₘ value.

    • Immediately measure the rate of product formation (e.g., release of p-nitroaniline) by monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

    • Calculate the initial velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Kᵢ Determination (Competitive Inhibition Model):

    • Determine the Kₘ of the substrate for the enzyme under the assay conditions by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

    • Perform the inhibition assay as described for the IC₅₀ determination, but repeat the experiment at several different fixed substrate concentrations (e.g., 0.5x Kₘ, 1x Kₘ, 2x Kₘ, 4x Kₘ).

    • Determine the IC₅₀ value at each substrate concentration.

    • For a competitive inhibitor, the apparent IC₅₀ will increase linearly with the substrate concentration.

    • Use the Cheng-Prusoff equation for competitive inhibition to calculate Kᵢ: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis constant.

    • Average the Kᵢ values obtained at each substrate concentration.

Workflow for Inhibitor Characterization

This diagram outlines the experimental workflow for characterizing a novel phenylboronic acid enzyme inhibitor in vitro.

G cluster_workflow Inhibitor Characterization Workflow A Synthesize & Purify Phenylboronic Acid Inhibitor B Determine Substrate Km (Michaelis-Menten Kinetics) A->B C Perform Time-Dependent IC50 Assay B->C D Vary [Substrate] and Re-determine IC50 values C->D E Calculate Ki using Cheng-Prusoff Equation D->E F Determine Mechanism of Inhibition (e.g., Dixon or Lineweaver-Burk plots) E->F H Final Potency & Selectivity Profile E->H G Assess Specificity (Test against related enzymes) F->G G->H

Caption: Experimental workflow for in vitro characterization of a PBA inhibitor.

Case Study: Vaborbactam - A Clinically Successful Boronic Acid Inhibitor

Vaborbactam is a cyclic boronic acid β-lactamase inhibitor that highlights the clinical success of this compound class.[3][6][7] It is used in combination with the carbapenem antibiotic meropenem.[6][23] Vaborbactam itself has no antibacterial activity but acts to protect meropenem from degradation by serine β-lactamases, particularly the dangerous Klebsiella pneumoniae carbapenemase (KPC).[3][23][24] Its mechanism involves the formation of a reversible covalent adduct with the catalytic serine residue in the active site of these enzymes, effectively neutralizing their ability to hydrolyze meropenem.[3][24] This restores the antibiotic's efficacy against many carbapenem-resistant Enterobacteriaceae (CRE) strains.[7]

Troubleshooting and Key Considerations

  • Selectivity: A major challenge in developing boronic acid inhibitors is achieving selectivity for the target enzyme over other endogenous proteases, such as human serine hydrolases.[3] Careful design of the inhibitor's scaffold to maximize interactions with non-catalytic residues is critical.

  • Chemical Stability: Boronic acids can undergo dehydration to form cyclic boroxine anhydrides.[18] While often reversible in aqueous solution, this can complicate storage and quantification. It is advisable to store compounds as lyophilized solids and prepare fresh solutions for assays.

  • Assay Conditions: The pH of the assay buffer can influence the ionization state of the boronic acid and key active site residues, affecting inhibitor potency.[9][14] Assays should be performed at a consistent and physiologically relevant pH.

  • Kinetic Analysis: Due to the covalent nature of the interaction, a simple IC₅₀ may not fully capture the inhibitor's potency.[19][20][22][25] A thorough kinetic analysis, including determination of inactivation rate constants (k_inact/K_I), is recommended for lead compounds.

Conclusion

Phenylboronic acids are a validated and highly promising class of enzyme inhibitors with significant therapeutic impact. Their unique ability to act as reversible covalent, transition-state analogs provides a powerful platform for rational drug design. By understanding the underlying chemical principles and employing rigorous biochemical and synthetic protocols, researchers can effectively leverage this versatile scaffold to develop novel and potent inhibitors for a wide array of enzymatic targets.

References

Application Notes and Protocols: Boronic Acids for Saccharide Sensing and Detection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Partnership of Boronic Acids and Saccharides

In the intricate world of molecular recognition, the interaction between boronic acids and saccharides stands out for its remarkable specificity and reversibility. This unique partnership forms the foundation of a versatile and powerful platform for saccharide sensing and detection, with profound implications for clinical diagnostics, biotechnology, and drug development.[1][2][3] Boronic acids, organoboron compounds characterized by a C-B(OH)₂ group, possess the exceptional ability to form stable, covalent cyclic esters with molecules containing cis-1,2 or cis-1,3 diol functionalities—a structural motif abundant in saccharides.[2][4][5][6][7][8] This reversible binding is highly dependent on factors such as pH and the specific stereochemistry of the diol, enabling the design of sensors with tailored selectivity for different sugars.[5][9][10][11][12][13] The growing understanding of the critical roles saccharides play in various biological processes, from metabolic regulation to cell signaling and disease pathogenesis, has fueled the development of innovative boronic acid-based sensors.[3][14][15][16][17] These synthetic receptors offer a robust and cost-effective alternative to traditional enzyme-based detection methods, which can be susceptible to denaturation and interference.[5][18][19] This guide provides a comprehensive overview of the principles, methodologies, and practical protocols for leveraging boronic acids in saccharide sensing, empowering researchers to harness this technology for their specific applications.

The Chemistry of Recognition: Understanding the Boronic Acid-Diol Interaction

The cornerstone of boronic acid-based saccharide sensing lies in the formation of cyclic boronate esters. In an aqueous environment, boronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state.[7][10] The formation of the tetrahedral boronate anion is favored at pH values above the pKa of the boronic acid.[7][10] It is this anionic form that readily reacts with the cis-diols of saccharides to form five- or six-membered cyclic esters.[5][6]

Several key factors govern the strength and specificity of this interaction:

  • pH: The binding of boronic acids to diols is highly pH-dependent.[5][10][13] The optimal pH for sensing is typically between the pKa of the free boronic acid and the pKa of the resulting boronate ester.[5] This pH-responsiveness can be exploited to tune the selectivity of a sensor for different saccharides.[9][11][12]

  • Saccharide Structure: The affinity of a boronic acid for a particular saccharide is dictated by the stereochemistry and arrangement of its hydroxyl groups.[5] Monoboronic acids generally exhibit a higher affinity for fructose over glucose due to the favorable arrangement of cis-diols in the furanose form of fructose.[5][20]

  • Boronic Acid Structure: The electronic and steric properties of the boronic acid itself can be modified to enhance binding affinity and selectivity. For instance, the incorporation of an ortho-aminomethyl group can lower the pKa of the boronic acid, facilitating diol binding at physiological pH.[21][22]

Visualizing the Binding Mechanism

The following diagram illustrates the fundamental equilibrium and binding process of a boronic acid with a generic cis-diol-containing saccharide.

BoronicAcid_Saccharide_Binding cluster_equilibrium Boronic Acid Equilibrium (pH Dependent) cluster_binding Saccharide Binding Trigonal_Boronic_Acid R-B(OH)₂ (Trigonal, sp²) Tetrahedral_Boronate R-B(OH)₃⁻ (Tetrahedral, sp³) Trigonal_Boronic_Acid->Tetrahedral_Boronate + OH⁻ Tetrahedral_Boronate->Trigonal_Boronic_Acid + H⁺ Cyclic_Boronate_Ester Cyclic Boronate Ester Tetrahedral_Boronate->Cyclic_Boronate_Ester + Saccharide - 2H₂O Saccharide Saccharide (with cis-diol)

Caption: Boronic acid equilibrium and saccharide binding.

Sensing Modalities: Translating Binding into a Measurable Signal

The formation of a boronate ester can be transduced into a variety of measurable signals, leading to different sensing modalities. The most common approaches include:

  • Fluorescence Spectroscopy: This is a highly sensitive method where the binding event modulates the fluorescence properties of a fluorophore attached to the boronic acid.[4][20] The change in fluorescence can be a "turn-on" or "turn-off" response, or a shift in the emission wavelength.[1] Mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Internal Charge Transfer (ICT) are often employed.[1]

  • Colorimetric Assays: These sensors produce a visible color change upon saccharide binding, allowing for simple, qualitative or semi-quantitative analysis.[23] Azobenzene-modified boronic acids are a common example, where saccharide binding alters the electronic properties of the azo dye, resulting in a color shift.[23]

  • Electrochemical Detection: This modality measures changes in the electrochemical properties of the sensor upon saccharide binding.[18][19][24] This can involve monitoring changes in current, potential, or impedance.[18][25][26] Boronic acid-functionalized electrodes, including those based on graphene, have shown promise for developing robust, enzyme-free glucose sensors.[18][19][27]

Comparative Overview of Sensing Modalities
ModalityPrincipleAdvantagesDisadvantagesKey Applications
Fluorescence Change in emission intensity or wavelength of a fluorophore upon saccharide binding.[4][20]High sensitivity, wide dynamic range, suitable for cellular imaging.[1][21]Can be susceptible to background fluorescence, may require specialized equipment.Continuous glucose monitoring,[28][29] cellular imaging,[30] high-throughput screening.
Colorimetric Visible color change resulting from alterations in the electronic properties of a chromophore.[23]Simple, low-cost, suitable for point-of-care diagnostics.[23]Generally lower sensitivity than fluorescence, can be difficult to quantify precisely without a spectrophotometer.Test strips for qualitative sugar detection, sensor arrays.[31]
Electrochemical Measurement of changes in current, potential, or impedance at a boronic acid-functionalized electrode.[18][19]High sensitivity, potential for miniaturization, robust and not affected by sample turbidity.[19][27]Electrode fouling can be an issue in complex biological samples.Enzyme-free glucose sensors,[18][26] detection of glycoproteins.[24]

Protocols for Saccharide Sensing

This section provides detailed, step-by-step protocols for the synthesis of a fluorescent boronic acid sensor and its application in a saccharide detection assay.

Protocol 1: Synthesis of a Simple Anthracene-Based Fluorescent Boronic Acid Sensor

This protocol describes the synthesis of a fluorescent sensor based on an anthracene fluorophore and a phenylboronic acid recognition unit. The design is inspired by the foundational work in the field, where the fluorescence of anthracene is modulated by the binding of a saccharide to the boronic acid moiety.[1][21]

Materials:

  • 9,10-Bis(chloromethyl)anthracene

  • 3-Aminophenylboronic acid

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 9,10-bis(chloromethyl)anthracene (1.0 mmol) and 3-aminophenylboronic acid (2.2 mmol) in anhydrous DMF (20 mL).

  • Addition of Base: Add triethylamine (3.0 mmol) to the reaction mixture. The base is crucial for scavenging the HCl produced during the reaction.

  • Reaction: Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere to prevent oxidation.

  • Work-up: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the desired fluorescent boronic acid sensor.

  • Characterization: Confirm the structure and purity of the synthesized sensor using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Sensor Synthesis

Sensor_Synthesis_Workflow Start Start: Reagents Dissolve Dissolve Reactants in Anhydrous DMF Start->Dissolve Add_Base Add Triethylamine Dissolve->Add_Base Stir Stir at RT for 24h (N₂ atmosphere) Add_Base->Stir Workup Aqueous Work-up & Ethyl Acetate Extraction Stir->Workup Purify Silica Gel Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End: Purified Sensor Characterize->End

Caption: Workflow for the synthesis of the fluorescent boronic acid sensor.

Protocol 2: Fluorescent Detection of Saccharides

This protocol outlines the use of the synthesized sensor for the detection of a model saccharide, fructose, in an aqueous buffer solution.

Materials:

  • Synthesized fluorescent boronic acid sensor

  • Fructose

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Methanol (MeOH)

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the fluorescent sensor (e.g., 1 mM) in methanol.

    • Prepare a stock solution of fructose (e.g., 100 mM) in the phosphate buffer.

  • Prepare Sensor Working Solution: Dilute the sensor stock solution in the phosphate buffer to a final concentration of, for example, 10 µM. Note: The final solution may contain a small percentage of methanol to ensure sensor solubility.

  • Baseline Measurement: Transfer the sensor working solution to a quartz cuvette and record its baseline fluorescence spectrum. Determine the excitation and emission maxima.

  • Titration:

    • Add small aliquots of the fructose stock solution to the cuvette containing the sensor solution.

    • After each addition, mix gently and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of the fructose concentration.

    • This titration curve can be used to determine the binding constant between the sensor and fructose.

  • Selectivity Studies: Repeat the titration experiment with other saccharides (e.g., glucose, galactose) to assess the selectivity of the sensor.

Advanced Applications and Future Directions

The versatility of boronic acid chemistry extends beyond the detection of simple monosaccharides. Current research is exploring a range of exciting applications:

  • Glycoprotein and Cell Surface Glycan Sensing: Boronic acid-functionalized materials are being developed for the recognition and detection of glycoproteins, which are important biomarkers for various diseases, including cancer.[6][32][33] These approaches can also be used to profile changes in cell surface glycosylation.[12][34]

  • Sensor Arrays: By combining a single boronic acid-based probe with different pH conditions or using an array of different boronic acid sensors, it is possible to generate unique "fingerprint" responses for various saccharides.[9][11][31] This approach, often coupled with pattern recognition algorithms like linear discriminant analysis (LDA), allows for the differentiation of structurally similar sugars.[9][11]

  • Continuous Glucose Monitoring (CGM): Boronic acid-based fluorescent sensors are being integrated into hydrogels and other materials for the development of implantable CGM systems for diabetes management.[26][28][29] These systems offer the potential for long-term, stable, and enzyme-free glucose monitoring.[25][26]

The field of boronic acid-based saccharide sensing is continually evolving, with ongoing efforts to improve selectivity, sensitivity, and performance in complex biological environments. The development of novel boronic acid structures, advanced materials, and innovative sensing platforms promises to further expand the utility of this remarkable chemical tool in both fundamental research and clinical applications.

References

Application Notes & Protocols: Boronic Acid-Based Polymers for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Boronic acid-based polymers have emerged at the forefront of advanced drug delivery, offering a versatile and intelligent platform for creating stimuli-responsive therapeutic systems.[1][2][3] Their defining characteristic is the unique ability of the boronic acid moiety to form reversible covalent bonds, known as boronate esters, with compounds containing cis-1,2- or -1,3-diols.[1][2][4] This dynamic interaction is the cornerstone of their utility. Since many biological molecules, including glucose, sialic acids, and certain glycoproteins, are rich in diol functionalities, these polymers can be engineered to respond to specific physiological cues with remarkable precision.[4][5][6]

This guide provides an in-depth exploration of the synthesis, formulation, and application of boronic acid-based polymers. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven protocols to harness the full potential of these smart materials. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

The Core Principle: The Boronic Acid-Diol Interaction

The functionality of these polymers is governed by the equilibrium between the boronic acid (a Lewis acid) and a diol.[6] In an aqueous environment, phenylboronic acid (PBA), a common building block, exists in an equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[7][8] The formation of the stable boronate ester with a diol is highly dependent on pH.[5][9][10] At acidic pH, the equilibrium favors the neutral boronic acid, leading to ester dissociation. As the pH becomes more alkaline (approaching the pKa of the boronic acid, typically 8-9), the tetrahedral boronate form is favored, strengthening the bond with the diol.[6][7] This pH-dependent behavior is a critical lever for designing drug delivery systems that release their payload in the acidic microenvironments of tumors or intracellular compartments like endosomes.[9][11][12]

Furthermore, this interaction is competitive. A high concentration of a competing diol, such as glucose, can displace a diol-containing drug or disrupt a polymer network cross-linked by boronate esters.[4][10] This forms the basis for self-regulated insulin delivery systems that respond directly to blood glucose levels.[7][10][13]

Diagram 1: The pH- and Glucose-Responsive Boronate Ester Equilibrium

This diagram illustrates the central mechanism of boronic acid-based polymers. At physiological pH, the boronic acid can bind a diol-containing drug. In an acidic environment (e.g., a tumor), the bond is cleaved, releasing the drug. Alternatively, a high concentration of glucose can competitively displace the drug, forming the basis for glucose-responsive systems.

Boronic_Acid_Equilibrium cluster_phys Physiological pH (~7.4) cluster_acid Acidic pH (~6.5) / Endosome cluster_glucose High Glucose Polymer_Bound Polymer-BA + Diol-Drug Boronate_Ester Boronate Ester Complex (Drug Sequestered) Polymer_Bound->Boronate_Ester Esterification Released_Drug Polymer-BA + Free Drug (Drug Release) Boronate_Ester->Released_Drug Hydrolysis (H+) Glucose_Complex Polymer-BA-Glucose Complex Boronate_Ester->Glucose_Complex Competitive Binding (Glucose) Displaced_Drug Free Drug (Insulin Release) Glucose_Complex->Displaced_Drug Workflow cluster_synthesis Polymer Synthesis & Characterization cluster_formulation Nanoparticle Formulation cluster_analysis Final Product Analysis Monomer 1. Synthesize APBA Monomer Polymerize 2. RAFT Polymerization Monomer->Polymerize Characterize 3. NMR & GPC Analysis Polymerize->Characterize Dissolve 4. Dissolve Polymer & Drug in Organic Solvent Characterize->Dissolve Validated Polymer Precipitate 5. Add Dropwise to Water (Nanoprecipitation) Dissolve->Precipitate Evaporate 6. Solvent Evaporation Precipitate->Evaporate DLS 7. DLS (Size, PDI) Evaporate->DLS Formulated NPs TEM 8. TEM (Morphology) DLS->TEM DrugLoad 9. Drug Loading Analysis TEM->DrugLoad Cancer_Targeting cluster_NP PBA-Functionalized Nanoparticle cluster_Cell Cancer Cell Surface NP Drug Core PBA1 PBA NP->PBA1 PBA2 PBA NP->PBA2 PBA3 PBA NP->PBA3 SA2 Sialic Acid PBA2->SA2 Binding Event (Boronate Ester Formation) Membrane Cell Membrane SA1 Sialic Acid SA3 Sialic Acid

References

Application Notes & Protocols: Boronic Acids as Transformative Reagents in the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Boronic Acids in Modern Synthesis

Boronic acids and their derivatives have become indispensable tools in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] Their rise to prominence is attributed to a unique combination of stability, low toxicity, broad functional group tolerance, and versatile reactivity.[3] Since the FDA's approval of the boronic acid-containing drug Bortezomib (Velcade®) in 2003 for treating multiple myeloma, interest in boron-containing compounds has surged, leading to several other approved drugs and numerous candidates in clinical trials.[4][5]

This guide provides an in-depth exploration of the key synthetic transformations enabled by boronic acids. It moves beyond simple procedural lists to explain the underlying mechanistic principles and the rationale behind experimental design, empowering researchers to optimize existing methods and develop novel applications. We will delve into the cornerstone reactions—Suzuki-Miyaura, Chan-Lam, and Petasis couplings—offering detailed, field-tested protocols and practical insights for their successful implementation.

The Workhorse of C-C Bond Formation: The Suzuki-Miyaura Coupling

First reported in 1979, the Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or pseudohalide.[6][7] Its profound impact on organic synthesis was recognized with the 2010 Nobel Prize in Chemistry.[6] The reaction is prized for its mild conditions and exceptional tolerance of diverse functional groups, making it a favored method for constructing biaryl scaffolds common in pharmaceuticals.[3][8]

The Catalytic Cycle: A Mechanistic Blueprint

The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the organic electrophile (R¹-X), forming a Pd(II) complex.[9] This step is often rate-limiting, especially for less reactive halides like chlorides.

  • Transmetalation : The organic moiety from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the R² group to the palladium and displacing the halide.[11]

  • Reductive Elimination : The two organic fragments (R¹ and R²) coupled on the Pd(II) center are eliminated to form the new C-C bond (R¹-R²), regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[6][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiix R¹-Pd(II)L₂-X pd0->pdiix Oxidative Addition pdiir R¹-Pd(II)L₂-R² pdiix->pdiir Transmetalation byproduct X-B(OH)₂ + Base pdiir->pd0 Reductive Elimination product R¹-R² react1 R¹-X react2 R²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Component Selection

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of its components.[8]

  • Palladium Source & Ligand : While Pd(II) sources like Pd(OAc)₂ are common, they must be reduced in situ to the active Pd(0) state.[6] Pre-catalysts that readily form Pd(0) are often preferred. The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos) accelerate both oxidative addition and reductive elimination, improving reaction efficiency, especially for challenging substrates like aryl chlorides.[3][12]

  • Base : The base is crucial for activating the boronic acid to form the boronate species necessary for transmetalation.[11] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common. The choice of base can significantly impact yield, and its strength should be matched to the substrate's sensitivity.

  • Solvent : A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is frequently used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[6] Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[12]

ComponentCommon ExamplesRole & Rationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-iPrSource of catalytically active Pd(0). Pre-catalysts offer stability and ease of handling.[6]
Ligand PPh₃, PCy₃, SPhos, XPhos, dppfStabilizes Pd(0) center; electron-rich, bulky ligands accelerate key steps.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF, Et₃NActivates boronic acid for transmetalation; choice depends on substrate stability.[11]
Solvent Toluene/H₂O, Dioxane/H₂O, THFSolubilizes reactants; water often aids in dissolving the base and activating the boronic acid.
Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the coupling of an aryl bromide with phenylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This step is critical to remove oxygen.

  • Solvent Addition : Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the solution under a positive pressure of inert gas.

  • Reaction : Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-18 hours.[8]

  • Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]

Forging C-N and C-O Bonds: The Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms aryl-heteroatom bonds, typically C-N and C-O, using arylboronic acids.[13][14] It serves as a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, with the distinct advantage of often being performed at room temperature and open to the air.[15] This makes it particularly valuable for synthesizing aryl ethers, anilines, and N-heterocycles.[16][17]

Mechanistic Overview

While the exact mechanism can be complex and substrate-dependent, a generally accepted pathway involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[13][15]

  • Transmetalation : The arylboronic acid reacts with the Cu(II) salt to form an aryl-copper(II) intermediate.

  • Coordination : The nucleophile (amine or alcohol) coordinates to the copper center.

  • Reductive Elimination : The key C-N or C-O bond is formed via reductive elimination from a transient Cu(III) species, yielding the desired product and a Cu(I) species.[13]

  • Reoxidation : An oxidant, often oxygen from the air, reoxidizes Cu(I) back to the active Cu(II) state to complete the cycle.[15]

Chan_Lam_Cycle cluster_main Chan-Lam Catalytic Cycle (Proposed) cu_ii L₂Cu(II) aryl_cu_ii Ar-Cu(II)L₂ cu_ii->aryl_cu_ii Transmetalation w/ ArB(OH)₂ cu_iii_complex [Ar-Cu(III)L₂(NuH)]⁺ aryl_cu_ii->cu_iii_complex Coordination & Oxidation w/ Nu-H cu_i L₂Cu(I) cu_iii_complex->cu_i Reductive Elimination product Ar-Nu cu_iii_complex->product cu_i->cu_ii Reoxidation (e.g., O₂)

Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

Protocol: N-Arylation of Imidazole

This protocol outlines the coupling of imidazole with an arylboronic acid.

Materials:

  • Arylboronic acid (1.0 mmol, 1.0 equiv)

  • Imidazole (1.2 mmol, 1.2 equiv)

  • Copper(II) Acetate, Cu(OAc)₂ (0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM), CH₂Cl₂ (10 mL)

  • Molecular sieves (4 Å, ~500 mg)

Procedure:

  • Reaction Setup : In a flask open to the air, combine the arylboronic acid (1.0 mmol), imidazole (1.2 mmol), Cu(OAc)₂ (0.1 mmol), and powdered 4 Å molecular sieves.

  • Solvent and Base : Add DCM (10 mL) and pyridine (2.0 mmol). The pyridine acts as both a ligand and a base.

  • Reaction : Stir the resulting blue-green suspension vigorously at room temperature. The reaction can be monitored by TLC. Completion is typically observed within 12-48 hours.[16][18]

  • Workup : Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and molecular sieves. Wash the pad with additional DCM.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the N-arylated imidazole.

Multicomponent Synthesis: The Petasis Borono-Mannich Reaction

The Petasis reaction is a powerful one-pot, three-component reaction between an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to produce substituted amines, including valuable α-amino acids.[19][20] Its mild, often metal-free conditions and tolerance for a wide variety of functional groups make it highly attractive for creating molecular diversity in drug discovery.[21][22]

Reaction Mechanism

The reaction proceeds through the initial condensation of the amine and the aldehyde to form an iminium ion intermediate. The organoboronic acid then adds its organic group to the electrophilic iminium carbon in an irreversible step, forming the new C-C bond and yielding the final amine product after hydrolysis of the boron-containing intermediate.[19][20]

Petasis_Reaction cluster_main Petasis (Borono-Mannich) Reaction amine R¹R²NH (Amine) iminium [R³CH=NR¹R²]⁺ (Iminium Ion) amine->iminium Condensation (-H₂O) aldehyde R³CHO (Aldehyde) aldehyde->iminium boronic R⁴B(OH)₂ (Boronic Acid) adduct Intermediate Adduct boronic->adduct iminium->adduct Nucleophilic Addition product R³CH(R⁴)NR¹R² (Substituted Amine) adduct->product Hydrolysis (-B(OH)₃)

Caption: The general mechanism of the Petasis multicomponent reaction.

Protocol: Synthesis of an α-Aryl Glycine Derivative

This protocol describes the synthesis of an unnatural α-amino acid using glyoxylic acid.

Materials:

  • A secondary amine (e.g., dibenzylamine, 1.0 mmol, 1.0 equiv)

  • Glyoxylic acid monohydrate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol, 1.1 equiv)

  • Dichloromethane (DCM) (5 mL)

Procedure:

  • Reaction Setup : Combine the secondary amine (1.0 mmol), glyoxylic acid (1.0 mmol), and the arylboronic acid (1.1 mmol) in a flask.[19]

  • Solvent : Add DCM (5 mL) to the mixture.

  • Reaction : Stir the solution at room temperature. The reaction is typically complete within 4-24 hours and can be monitored by LC-MS.[19]

  • Workup : Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution to remove any unreacted glyoxylic acid.

  • Purification : Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by crystallization or column chromatography.

Practical Considerations & Advanced Applications

Handling and Purification
  • Stability : Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation (hydrolysis back to the arene).[6] To mitigate this, more stable derivatives like pinacol boronate esters (BPin) or potassium trifluoroborate salts (BF₃K) can be used.[12][21]

  • Purification : Crude boronic acids can often be purified by recrystallization.[23] A common technique involves dissolving the crude acid in a basic aqueous solution, washing with an organic solvent (like ether) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[24] Chromatographic purification of boronic esters is also common, sometimes requiring silica gel treated with boric acid to prevent decomposition on the column.[23][25]

Workflow for Reaction Setup

Workflow start Start setup 1. Add solid reagents (halide, boronic acid, base) to flame-dried flask start->setup purge 2. Seal and purge with inert gas (Ar/N₂) setup->purge solvent 3. Add degassed solvents via syringe purge->solvent catalyst 4. Add catalyst/ligand under positive pressure solvent->catalyst react 5. Heat to desired temp and stir catalyst->react monitor 6. Monitor reaction (TLC, LC-MS) react->monitor workup 7. Cool, quench, and perform extraction monitor->workup purify 8. Dry, concentrate, and purify (chromatography) workup->purify end Pure Product purify->end

Caption: General experimental workflow for a cross-coupling reaction.

Emerging Applications: PET Imaging

The unique properties of boron have led to novel applications beyond synthesis. Boramino acids, where a carboxylate group is replaced by a trifluoroborate (-BF₃⁻), are being developed as agents for Positron Emission Tomography (PET) imaging.[26] By incorporating Fluorine-18 (¹⁸F), these molecules can serve as tracers to visualize tumors, which often exhibit upregulated amino acid uptake.[27][28] This theranostic approach combines diagnosis with potential therapy, as boron-containing agents are also used in Boron Neutron Capture Therapy (BNCT).[29][30]

Conclusion

Boronic acids are far more than simple reagents; they are foundational pillars of modern organic synthesis. Their ability to participate in robust and versatile C-C, C-N, and C-O bond-forming reactions under mild conditions has revolutionized the construction of complex molecules. From the ubiquitous Suzuki-Miyaura coupling to the elegant Chan-Lam and Petasis reactions, boronic acids provide chemists in research and drug development with a reliable and powerful toolkit. As new applications continue to emerge, the importance of this remarkable class of compounds is set to grow even further.

References

Application Notes & Protocols: Preparation of Boronic Acid Derivatives for Specific Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Significance of Boronic Acids

Boronic acids and their derivatives are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂).[1] First synthesized in 1860, these compounds have transitioned from chemical curiosities to indispensable tools in modern science.[1][2][3] Their unique properties—acting as mild Lewis acids, general stability, low toxicity, and their ultimate degradation into environmentally benign boric acid—make them highly attractive for a multitude of applications.[1][2]

In the realm of drug discovery and development, boronic acids have made a significant impact. The approval of Bortezomib (Velcade®), a dipeptide boronic acid, for the treatment of multiple myeloma heralded a new era for boron-containing pharmaceuticals.[2][4][5][6] This has spurred the development of other boronic acid-based drugs targeting a range of diseases.[5][6][7][8][9] Beyond therapeutics, their ability to reversibly bind with diols forms the basis for advanced glucose sensors and diagnostic tools.[10][11][12][13] In organic synthesis, they are cornerstone reagents in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[3][14]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the key synthetic methodologies for preparing boronic acid derivatives, tailored for specific, high-impact applications. We will delve into the causality behind experimental choices, provide robust, step-by-step protocols, and offer insights gleaned from practical laboratory experience.

Part 1: Core Synthetic Strategies for Boronic Acid Derivatives

The preparation of boronic acids can be broadly categorized into several key strategies. The choice of method depends on the desired structure, the available starting materials, and the required functional group tolerance.

Synthesis via Organometallic Reagents (Grignard & Organolithium)

One of the most traditional and reliable methods involves the reaction of an organometallic reagent, such as a Grignard (R-MgX) or organolithium (R-Li) compound, with a trialkyl borate ester, typically triisopropyl borate or trimethyl borate.

Causality and Mechanistic Insight: This reaction leverages the nucleophilic character of the organometallic's carbanion, which attacks the electrophilic boron atom of the borate ester. A single addition forms a boronic ester, which is then hydrolyzed under acidic conditions to yield the final boronic acid. Using hindered borate esters like triisopropyl borate and cryogenic conditions (-78 °C) is critical to prevent over-addition, where the organometallic reagent adds multiple times to the boron center, leading to undesired borinic acid (R₂BOH) and borane (R₃B) byproducts.[15]

Experimental Protocol: Synthesis of 4-Biphenylboronic Acid

This protocol details the synthesis of a common biaryl boronic acid, a key building block in medicinal chemistry.

Materials:

  • 4-Bromobiphenyl (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Iodine (a single crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate (1.5 equiv)

  • 2 M Hydrochloric Acid (HCl)

  • Hexanes

  • Diethyl ether

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings and a crystal of iodine to the flask. Gently heat under vacuum and then cool under a stream of nitrogen.

    • Add anhydrous THF to cover the magnesium.

    • Dissolve 4-bromobiphenyl in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium. If the reaction doesn't start (indicated by heat and disappearance of the iodine color), gently warm the flask.

    • Once initiated, add the remaining 4-bromobiphenyl solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure full conversion.

    • Cool the Grignard solution to room temperature.

  • Borylation:

    • In a separate flame-dried flask under nitrogen, dissolve triisopropyl borate in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly transfer the prepared Grignard reagent to the cold borate solution via cannula, ensuring the internal temperature does not rise above -60 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl. Stir vigorously for 1 hour.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain a crude solid.

  • Purification:

    • Triturate the crude solid with hot hexanes to remove nonpolar impurities (like biphenyl).

    • Filter the solid and recrystallize from a suitable solvent system (e.g., water/ethanol or toluene) to yield pure 4-biphenylboronic acid.

Self-Validation: Monitor the formation of the Grignard reagent by the consumption of magnesium. Reaction progress of the borylation can be monitored by TLC or GC-MS after quenching a small aliquot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

The Suzuki-Miyaura Coupling: The Gold Standard for C-C Bond Formation

While not a method to synthesize the boronic acid itself, the Suzuki-Miyaura coupling is the primary application for which aryl and vinyl boronic acids are prepared. It is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[14][16]

Causality and Mechanistic Insight: The reaction's success hinges on a catalytic cycle involving a palladium complex.[17]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[14][16][17]

  • Transmetalation: A base activates the boronic acid (R²-B(OH)₂), forming a boronate species [R²-B(OH)₃]⁻. This species transfers its organic group (R²) to the Pd(II) complex, displacing the halide.[16][18] This is often the rate-determining step.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated, forming the new C-C bond (R¹-R²). This step regenerates the Pd(0) catalyst, allowing the cycle to continue.[14][16]

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends heavily on the specific substrates used.

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext]; pd2_complex [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=plaintext]; pd2_r1_r2 [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext];

// Edges pd0 -> oxidative_addition [label="R¹-X", color="#202124"]; oxidative_addition -> pd2_complex [color="#202124"]; pd2_complex -> transmetalation [label="[R²B(OH)₃]⁻\n(from R²B(OH)₂ + Base)", color="#202124"]; transmetalation -> pd2_r1_r2 [color="#202124"]; pd2_r1_r2 -> reductive_elimination [label="R¹-R²\n(Product)", color="#202124"]; reductive_elimination -> pd0 [color="#202124"]; }

Caption: General synthetic workflow for a boronic acid-based sensor.

Protocol: Synthesis of an Anthracene-Based Glucose Sensor

(This is a representative, multi-step protocol. Specific reagents and conditions may vary based on the exact target molecule.)

  • Synthesis of 9-(bromomethyl)anthracene: This starting material can be synthesized from 9-(hydroxymethyl)anthracene using PBr₃.

  • Synthesis of the Amine-Boronic Ester: React 3-aminophenylboronic acid pinacol ester with a suitable protecting group (e.g., Boc anhydride).

  • Coupling Reaction: React the protected amine-boronic ester with 9-(bromomethyl)anthracene via an Sₙ2 reaction to link the fluorophore and the recognition moiety.

  • Deprotection:

    • Remove the amine protecting group (e.g., using trifluoroacetic acid for a Boc group).

    • Hydrolyze the pinacol ester to the free boronic acid using a mild acid, such as HCl, or by transesterification.

  • Purification: Purify the final sensor molecule using reverse-phase HPLC. Characterize thoroughly using ¹H NMR, ¹³C NMR, HRMS, and fluorescence spectroscopy.

Validation: The functionality of the sensor must be validated. This involves titrating the sensor with increasing concentrations of glucose at a physiological pH (e.g., 7.4) and measuring the corresponding increase in fluorescence intensity. Selectivity should also be tested against other common sugars like fructose and galactose.

Application: Synthesis of Boronic Acid Enzyme Inhibitors

The boron atom in boronic acids can adopt a tetrahedral geometry, allowing it to act as a transition-state analog that can form a stable, reversible covalent bond with a catalytic serine or threonine residue in the active site of an enzyme. [8][19]This property has been exploited to design potent inhibitors for enzymes like serine proteases and the proteasome. [7][8][9] Design Principle: The design of a boronic acid inhibitor involves creating a molecular scaffold that presents the boronic acid "warhead" to the enzyme's active site. The rest of the molecule (the "scaffold") is designed to have specific interactions (e.g., hydrogen bonding, hydrophobic interactions) with the enzyme's binding pocket to ensure high affinity and selectivity. For example, dipeptidyl boronic acids like Bortezomib mimic the natural peptide substrates of the proteasome. [6] Protocol: Synthesis of a Dipeptidyl Boronic Acid (Bortezomib Analog)

This protocol outlines the key coupling step in the synthesis of a peptide-based boronic acid inhibitor.

Materials:

  • N-Boc-L-Phenylalanine (1.0 equiv)

  • (1R)-1-Amino-3-methylbutylboronic acid pinacol ester hydrochloride (1.1 equiv)

  • HBTU (Coupling agent) (1.1 equiv)

  • DIPEA (Base) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) (Solvent)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add N-Boc-L-Phenylalanine and dissolve in anhydrous DCM.

    • Add HBTU and stir for 5 minutes at room temperature.

    • Add (1R)-1-Amino-3-methylbutylboronic acid pinacol ester hydrochloride, followed by the dropwise addition of DIPEA.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Once the starting material is consumed, dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the protected dipeptidyl boronate ester.

  • Final Deprotection:

    • The N-terminal Boc group can be removed using trifluoroacetic acid (TFA) in DCM.

    • The pinacol ester is then typically hydrolyzed to the free boronic acid using an acidic workup or by forming a trifluoroborate salt with KHF₂, which can be deprotected back to the boronic acid when needed. [20]

Part 3: Purification and Handling Considerations

Free boronic acids can be challenging to handle. They are often prone to dehydration, forming cyclic trimers known as boroxines. [21][22]This can complicate characterization and stoichiometry calculations.

Purification Techniques:

  • Recrystallization: Effective for many crystalline arylboronic acids. [23]* Column Chromatography: Silica gel chromatography can be used, but care must be taken as the acidity of the silica can sometimes cause degradation. Using a less polar eluent system is often preferred. [23]* Acid/Base Extraction: A useful technique involves dissolving the crude boronic acid in an organic solvent and extracting it into a basic aqueous solution (e.g., NaOH). The basic aqueous layer is then washed with an organic solvent to remove non-acidic impurities, and finally, the aqueous layer is re-acidified to precipitate the pure boronic acid, which is collected by filtration. [24] Protecting Groups: To circumvent stability issues, boronic acids are often converted into more stable and easier-to-handle derivatives, such as boronate esters. [3][22]* Pinacol Esters (Bpin): The most common protecting group. They are generally stable to chromatography and many reaction conditions but can be cleaved when needed for reactions like the Suzuki coupling. [22]* MIDA Esters (N-methyliminodiacetic acid): These are highly stable protecting groups that render the boron atom unreactive towards cross-coupling conditions. The boronic acid can be readily regenerated under mild basic conditions. [20]* Trifluoroborate Salts (R-BF₃K): These are highly crystalline, bench-stable solids. The boronic acid must be regenerated via hydrolysis before it can be used in cross-coupling reactions. [20] Table 1: Common Boronic Acid Protecting Groups and Deprotection Conditions

Protecting GroupStructureStability FeaturesCommon Deprotection Conditions
Pinacol (pin) Cyclic diol esterGood stability, suitable for chromatographyOften used directly; can be hydrolyzed with strong acid (e.g., HCl) or oxidative cleavage.
MIDA Tricyclic amine adductVery high stability; inert to Suzuki conditionsMild aqueous base (e.g., NaOH, NaHCO₃)
Trifluoroborate Anionic saltExcellent air and moisture stabilityAqueous acid (e.g., HCl) or silica gel
Neopentyl Glycol Cyclic diol esterMore robust to hydrolysis than pinacolStronger acidic conditions required

Conclusion

The synthesis of boronic acid derivatives is a dynamic and evolving field, crucial for advancing drug discovery, diagnostics, and materials science. By understanding the fundamental principles behind core synthetic strategies—from classic organometallic approaches to modern C-H activation—researchers can rationally design and execute the preparation of complex molecules tailored for specific, high-value applications. The careful selection of synthetic routes, coupled with robust purification and handling protocols, is paramount to harnessing the full potential of these remarkable compounds.

References

Introduction: The Unique Role of 4-(Cyclohexylaminocarbonyl)phenylboronic Acid in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 4-(Cyclohexylaminocarbonyl)phenylboronic acid in the field of materials science. This document provides a detailed overview of its chemical properties, key applications, and step-by-step protocols for its use in creating advanced materials.

This compound is an organic compound that merges two powerful functional moieties onto a single phenyl scaffold: a boronic acid group (-B(OH)₂) and a cyclohexylamide group (-CONH-C₆H₁₁). This unique combination makes it a highly valuable building block in materials science. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, while the bulky, hydrophobic cyclohexylamide group introduces steric influence and hydrogen bonding capabilities, which can be used to control the architecture and properties of polymeric and supramolecular systems.

The core utility of this molecule stems from the dynamic nature of the boronate ester bond formed between the boronic acid and a diol. This bond can be reversibly formed and broken in response to external stimuli such as pH, the presence of competing diols (like saccharides), or even water concentration.[1][2][3] This "smart" behavior is the foundation for its use in creating a new generation of functional materials, including self-healing polymers, stimuli-responsive gels, and highly specific sensors.

Compound Profile:

PropertyValueReference
CAS Number 762262-07-7[4][5][6]
Molecular Formula C₁₃H₁₈BNO₃[4][7]
Molecular Weight 247.10 g/mol [4][7]
Synonyms (4-(Cyclohexylcarbamoyl)phenyl)boronic acid, N-cyclohexyl-4-boronobenzamide[4]

Core Principle: The Dynamic Covalent Chemistry of Boronate Esters

The primary mechanism driving the applications of this compound is the reversible formation of cyclic esters with molecules containing 1,2- or 1,3-diol functionalities.[8][9] This reaction is a dynamic covalent process, meaning the bonds are stable under certain conditions but can be readily broken and reformed under others, particularly in response to changes in pH.[10] This equilibrium allows materials constructed with these bonds to exhibit adaptive and responsive properties.[11]

Boronate_Ester_Formation cluster_reactants Reactants cluster_products Products Boronic_Acid        this compound     Boronate_Ester        Boronate Ester Crosslink     Boronic_Acid->Boronate_Ester + Diol Diol        Polymer with Diol Groups     Boronate_Ester->Boronic_Acid + H₂O (hydrolysis) Water 2 H₂O Self_Healing_Process Intact_Polymer Intact Polymer Network (Boronate Ester Crosslinks) Damage Mechanical Damage (Fracture) Intact_Polymer->Damage Broken_Bonds Broken Polymer Chains (Hydrolyzed Boronic Acids & Diols at Surface) Damage->Broken_Bonds Contact Surfaces Rejoined Broken_Bonds->Contact Healed_Polymer Healed Polymer (Crosslinks Reformed) Contact->Healed_Polymer Dynamic Bond Exchange Re-esterification Healed_Polymer->Intact_Polymer Integrity Restored Sensor_Fabrication_Workflow cluster_prep Surface Preparation cluster_activation Activation & Coupling cluster_application Sensing Application Gold 1. Bare Gold Surface SAM 2. Form SAM with -COOH Termini Gold->SAM Immerse in Thiol Activate 3. Activate -COOH with EDC/NHS SAM->Activate Couple 4. Couple Amine-Boronic Acid to Surface Activate->Couple Ready 5. Boronic Acid Functionalized Surface Couple->Ready Detect 6. Expose to Diol Analyte & Measure Signal Ready->Detect

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common and complex challenges encountered when working with substituted boronic acids. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

The Suzuki-Miyaura Catalytic Cycle: A Quick Review

Understanding the catalytic cycle is fundamental to effective troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[1][2] Each step can be influenced by the electronic and steric nature of your substrates, particularly the boronic acid.

Suzuki_Cycle Figure 1. The Suzuki-Miyaura Catalytic Cycle cluster_legend Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition Base_Complex R¹-Pd(II)L₂-OR OA_Complex->Base_Complex Ligand Exchange TM_Complex R¹-Pd(II)L₂-R² Base_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product R¹-R² TM_Complex->Product R1X R¹-X Base Base (e.g., OH⁻) Boronate R²-B(OR)₃⁻

Caption: The Suzuki-Miyaura Catalytic Cycle.

Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered during Suzuki-Miyaura couplings.

Q1: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the fundamentals is the most efficient first step.

  • Catalyst Activity & Precatalyst Activation: Ensure your palladium source and ligand are active. Many Pd(0) sources like Pd₂(dba)₃ can degrade over time, forming inactive palladium black.[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) state.[3][4] This reduction is often accomplished by phosphine ligands or by the homocoupling of two boronic acid molecules, which can be a source of yield loss.[3][4] Consider using modern, air-stable palladacycle precatalysts (e.g., Buchwald G2, G3, G4 catalysts), which generate the active L-Pd(0) species cleanly and efficiently.

  • Oxygen Contamination: The Suzuki coupling is sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the phosphine ligands and palladium catalyst.[3][5] Ensure your solvents are properly degassed (e.g., by sparging with argon or nitrogen, or via freeze-pump-thaw cycles) and that the reaction is maintained under a strictly inert atmosphere.

  • Reagent Quality & Stability:

    • Boronic Acid: Many boronic acids, especially heteroaryl and electron-deficient variants, are prone to decomposition via protodeboronation.[3][6] Check the purity of your boronic acid. If it is old or appears degraded, use a fresh batch or consider converting it to a more stable derivative like a pinacol ester, MIDA boronate, or a diethanolamine adduct.[3][6]

    • Base: The base must be finely powdered and anhydrous (unless using an aqueous system). Clumps of base have low surface area and can lead to poor reproducibility. Grinding the base in a mortar and pestle before use is highly recommended.[7]

    • Solvents: Use anhydrous solvents, as water content can affect the reaction, sometimes unpredictably. While some water is often necessary, especially with inorganic bases, excess water can promote protodeboronation.[7][8]

Q2: I'm seeing significant homocoupling of my boronic acid (R²-R²). Why is this happening and how can I prevent it?

A2: Boronic acid homocoupling is a common side reaction, typically caused by two main factors:

  • Presence of Oxygen: As mentioned above, oxygen can mediate the oxidative homocoupling of boronic acids, catalyzed by palladium species.[3] Rigorous degassing and maintaining an inert atmosphere are critical for prevention.

  • Pd(II) Precatalyst Reduction: When using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can proceed via a pathway where two molecules of the boronic acid are consumed to form the homocoupled product.[4] To mitigate this, you can:

    • Switch to a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ (with an added ligand) can circumvent this specific initiation pathway.

    • Use a Modern Precatalyst: Buchwald-type palladacycles are designed for clean conversion to the active catalyst, minimizing side reactions like homocoupling.[5]

Q3: My boronic acid seems to be decomposing during the reaction, a problem often called protodeboronation. What can I do?

A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major challenge, especially for electron-rich heteroaryl, vinyl, and electron-deficient arylboronic acids.[6] This process is often accelerated by aqueous basic conditions.

  • Use Boronic Esters: Converting the boronic acid to a more stable boronic ester can protect it. Pinacol esters are very common and improve stability.[3] For even greater stability, N-methyliminodiacetic acid (MIDA) boronates are exceptionally robust and can be used in sequential couplings.[3]

  • Form a Diethanolamine Adduct: A simple and highly effective strategy is to complex the boronic acid with diethanolamine. This forms a stable, often crystalline solid that can be easily handled and used directly in the coupling reaction, where it releases the boronic acid under protic conditions.[5][9] (See Protocol 3).

  • Modify Reaction Conditions:

    • Base: Use a milder base like K₂CO₃ or KF, which may slow the rate of protodeboronation.[8][10]

    • Solvent: Minimize water content or switch to a non-aqueous solvent system if possible.

Troubleshooting Guide 1: Low Yield with Electron-Deficient Boronic Acids

Electron-withdrawing groups (e.g., -CF₃, -NO₂, -CN, -COR) on the boronic acid partner make the transmetalation step (R¹-Pd-OR + R²-B(OR)₃⁻ → R¹-Pd-R²) kinetically challenging. While the boronic acid is more Lewis acidic, the resulting boronate is less nucleophilic, slowing the transfer of the R² group to the palladium center.

Troubleshooting_EDG Figure 2. Troubleshooting Electron-Deficient Boronic Acids Start Low Yield with Electron-Deficient Boronic Acid Problem Slow Transmetalation is Likely Start->Problem Action1 Use a Stronger, More Soluble Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) Problem->Action1 Increases boronate concentration Action2 Use an Electron-Rich Ligand (e.g., Buchwald Ligands: SPhos, XPhos) Problem->Action2 Accelerates reductive elimination and stabilizes catalyst Action3 Increase Reaction Temperature (e.g., 80°C → 110°C) Problem->Action3 Provides energy to overcome activation barrier Action4 Consider a Water-Miscible Co-solvent (e.g., Dioxane/H₂O, Toluene/H₂O) Problem->Action4 Aids dissolution of inorganic base

Caption: Troubleshooting workflow for electron-deficient boronic acids.

Recommended Conditions for Electron-Deficient Boronic Acids
ParameterRecommendationRationale
Base K₃PO₄, Cs₂CO₃Stronger bases are more effective at forming the boronate complex [ArB(OH)₃]⁻, which is the active species in transmetalation.[11][12] Cs₂CO₃ is often superior due to its higher solubility in organic solvents.[5][13]
Ligand Electron-rich, bulky biarylphosphines (e.g., SPhos, XPhos, RuPhos)These ligands accelerate the rate-limiting reductive elimination step and promote catalyst stability, which is crucial for slow reactions.[5][14]
Solvent Toluene/H₂O, Dioxane/H₂O (e.g., 10:1)A polar, aprotic solvent with a small amount of water helps to dissolve the inorganic base while minimizing protodeboronation.[2][15]
Temperature 80–110 °CHigher temperatures are often required to overcome the high activation energy of the transmetalation step.[5]

Troubleshooting Guide 2: Low Yield with Sterically Hindered Substrates

Steric bulk, especially ortho-substituents on either the boronic acid or the aryl halide, can dramatically slow the reaction. Hindrance impedes the approach of the coupling partners to the palladium center, affecting both the transmetalation and reductive elimination steps.

Troubleshooting_Steric Figure 3. Troubleshooting Sterically Hindered Couplings Start Low Yield with Sterically Hindered Substrate (e.g., di-ortho-substituted) Problem Slow Reductive Elimination and/or Transmetalation Start->Problem Action1 Use Bulky, Electron-Rich Ligands (XPhos, SPhos, RuPhos, tBu₃P) Problem->Action1 Bulky ligands promote C-C bond formation from the Pd center Action2 Use a Strong, Often Non-Aqueous Base (K₃PO₄, Cs₂CO₃) Problem->Action2 Ensures efficient boronate formation Action3 Increase Temperature & Use High-Boiling Solvent (Toluene, Dioxane, xylene @ 100-140°C) Problem->Action3 Overcomes steric repulsion barrier Action4 Increase Catalyst Loading (e.g., 1-2 mol% → 3-5 mol%) Problem->Action4 Increases concentration of active catalyst to compensate for slower turnover

Caption: Troubleshooting workflow for sterically hindered substrates.

Recommended Conditions for Sterically Hindered Couplings
ParameterRecommendationRationale
Ligand Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos, RuPhos)These ligands possess the necessary steric bulk to promote the reductive elimination of hindered biaryls from the palladium center, which is often the rate-limiting step in these cases.[5][14]
Base K₃PO₄, Cs₂CO₃A strong base is still required to ensure efficient transmetalation.[2][5]
Solvent High-boiling point solvents (Toluene, Dioxane, Xylenes)Sterically demanding couplings almost always require elevated temperatures (100-140 °C) to proceed at a reasonable rate.[5]
Catalyst Loading 2–5 mol %For very challenging substrates, a higher catalyst loading may be necessary to achieve full conversion in a reasonable timeframe.

Key Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki Coupling

This protocol uses a modern Buchwald-type precatalyst, which is often effective for a wide range of difficult substrates, including those that are sterically hindered or electronically deactivated.[5]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Systematic Screening of Reaction Parameters

When a reaction is particularly challenging, a systematic screen of parameters is the most logical approach.[3][16] High-throughput experimentation (HTE) kits are commercially available for this purpose.[17]

Screening_Workflow Figure 4. Workflow for Systematic Reaction Screening Start Identify Challenging Transformation Setup Set up an array of parallel reactions (e.g., 24-well plate) Start->Setup Vary_Ligand Screen Ligand Set (e.g., XPhos, SPhos, PPh₃, cataCXium A) (Keep Base & Solvent Constant) Setup->Vary_Ligand Analyze Analyze all reactions by LC-MS or GC-MS to determine % conversion or yield Vary_Ligand->Analyze Vary_Base Screen Base Set (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃) (Use Best Ligand, Keep Solvent Constant) Vary_Base->Analyze Vary_Solvent Screen Solvent Set (e.g., Dioxane, Toluene, 2-MeTHF) (Use Best Ligand & Base) Vary_Solvent->Analyze Analyze->Vary_Base Analyze->Vary_Solvent Optimize Identify Optimal Conditions and Scale Up Analyze->Optimize

Caption: A logical workflow for screening reaction parameters.

Protocol 3: Preparation of a Diethanolamine (DEA) Boronate Adduct

This procedure stabilizes problematic boronic acids, making them easier to handle and often improving reaction performance.[5][9]

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will typically form. The initial solid may dissolve completely before the new solid crashes out.

  • Isolation: Stir the resulting slurry for 15-30 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This DEA adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents which facilitate the release of the boronic acid.[9]

Reference Tables

Table 1: Common Bases in Suzuki-Miyaura Coupling
BaseChemical FormulaStrengthTypical Use Cases
Potassium PhosphateK₃PO₄StrongGeneral purpose, very effective for hindered and electron-deficient substrates.[2]
Cesium CarbonateCs₂CO₃StrongHighly effective, good solubility in organic solvents, often used for difficult couplings.[5][13]
Potassium CarbonateK₂CO₃MediumCommon, inexpensive, effective for many standard couplings.
Sodium CarbonateNa₂CO₃MediumA standard, cost-effective choice, often used in aqueous systems.[2]
Potassium FluorideKFMildUsed when base-sensitive functional groups (e.g., esters) are present.[10]
TriethylamineEt₃NOrganic/WeakLess common, can sometimes be effective but generally gives lower yields than inorganic bases.[2]
Table 2: Common Ligand Classes and Their Applications
Ligand ClassExamplesKey CharacteristicsPrimary Application
Triarylphosphines PPh₃, P(o-tol)₃Standard, air-stableGeneral, non-challenging couplings. P(o-tol)₃ can improve stereoretention.[18][19]
Bulky Trialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich, bulkyCoupling of aryl chlorides and sterically hindered substrates.
Biarylphosphines XPhos, SPhos, RuPhosVery bulky and electron-rich"State-of-the-art" for a broad range of challenging substrates, including hindered, heteroaromatic, and deactivated partners.[5][14]
Ferrocenylphosphines dppfBidentate, robustGeneral purpose, good for a wide variety of substrates.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, sterically tunableHighly active catalysts, good for challenging couplings, including aryl chlorides.[10]

References

Common side reactions with 4-(Cyclohexylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for experiments involving 4-(Cyclohexylaminocarbonyl)phenylboronic acid. As Senior Application Scientists, our goal is to move beyond simple procedural lists, offering a deeper understanding of the causality behind common experimental challenges and providing robust solutions to ensure the integrity and success of your research.

Technical Support Center: this compound

This guide is structured as a series of frequently asked questions (FAQs) that directly address the most common side reactions and experimental hurdles encountered when using this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired cross-coupled product. What are the primary side reactions I should be investigating?

A1: Low conversion in Suzuki-Miyaura coupling is a frequent issue that can typically be attributed to one of two major competing side reactions: protodeboronation and homocoupling of the boronic acid. The efficiency of your reaction is a kinetic race between the desired cross-coupling pathway and these degradation or side-reaction pathways.

  • Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] This effectively converts your starting material into an inert byproduct, N-cyclohexylbenzamide, reducing the available supply for the catalytic cycle. This process is highly sensitive to reaction conditions such as pH, temperature, and the presence of water.[1][2][3]

  • Homocoupling is the palladium-catalyzed dimerization of two molecules of the boronic acid to form a symmetrical biaryl.[4][5] This side reaction is particularly prevalent when oxygen is present in the reaction vessel or when using a Palladium(II) precatalyst.[6][7]

A third, often overlooked issue, is the purity and storage of the boronic acid itself, which can exist in equilibrium with its less reactive anhydride trimer, known as a boroxine .[8]

Below is a logical workflow for diagnosing the primary cause of low yield.

G cluster_byproducts Potential Byproducts Identified cluster_solutions Troubleshooting Paths Start Low Yield of Desired Product Analyze Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Analyze Identify Identify Major Byproducts Analyze->Identify Proto N-cyclohexylbenzamide (Protodeboronation Product) Identify->Proto Mass = 203.28 g/mol Homo Symmetrical Biaryl Dimer (Homocoupling Product) Identify->Homo Mass = 404.55 g/mol StartMat Large Amount of Unreacted Starting Material Identify->StartMat SolveProto Address Protodeboronation (See Q2) Proto->SolveProto SolveHomo Minimize Homocoupling (See Q3) Homo->SolveHomo SolveReact Optimize Reaction Conditions (Catalyst, Base, Temp) StartMat->SolveReact

Caption: Diagnostic workflow for troubleshooting low-yield reactions.

Q2: I've identified N-cyclohexylbenzamide as a major byproduct. What is causing this protodeboronation and how can I mitigate it?

A2: The presence of N-cyclohexylbenzamide is a clear indicator of protodeboronation, a reaction where a proton source replaces the boronic acid group.[1] This reaction can be catalyzed under both acidic and basic conditions and is often exacerbated by the presence of water, which can act as the proton source.[2][3][9]

Underlying Mechanisms:

  • Base-Catalyzed: Under the basic conditions typical for Suzuki coupling, the boronic acid is converted to the more nucleophilic boronate species [Ar-B(OH)₃]⁻. While necessary for transmetalation, this species can also be susceptible to protonolysis by water, especially at elevated temperatures.[3][10] Certain electron-deficient arylboronic acids are particularly prone to this decomposition pathway.[10]

  • Acid-Catalyzed: Trace acidic impurities can also promote protodeboronation via a mechanism involving a four-membered ring transition state with the acid.[11][12]

G cluster_main Protodeboronation Pathways cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed ArBOH2 Ar-B(OH)₂ (Starting Material) ArBOH3 [Ar-B(OH)₃]⁻ (Boronate Species) ArBOH2->ArBOH3 + OH⁻ ArH_Acid Ar-H (Protodeboronated Product) ArBOH2->ArH_Acid + H⁺ (e.g., AcOH) (Metathesis) ArH_Base Ar-H (Protodeboronated Product) ArBOH3->ArH_Base + H₂O (High Temp)

Caption: Competing protodeboronation pathways under basic and acidic conditions.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Choice of Base A very strong base or prolonged reaction times at high temperatures can accelerate protodeboronation.Use a milder base like K₃PO₄ or K₂CO₃ instead of stronger bases like NaOH or Cs₂CO₃.[13]
Temperature Control The rate of protodeboronation is highly temperature-dependent.Run the reaction at the lowest temperature that still allows for efficient cross-coupling (e.g., 80-90 °C instead of >100 °C).
Reaction Time Longer reaction times increase the opportunity for the side reaction to occur.Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
Anhydrous Conditions While some water is often necessary to dissolve the base, excess water provides the proton source for protodeboronation.Use anhydrous solvents. If a biphasic system is needed, minimize the amount of water. Consider using boronate esters (e.g., pinacol esters) which can be more resistant to protodeboronation.[14][15]
Increase Coupling Rate If the desired reaction is faster, the side reaction becomes less significant.Employ a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands like those developed by Buchwald) to accelerate the Suzuki coupling, allowing for lower temperatures and shorter times.[16]
Q3: My reaction is producing a symmetrical biaryl dimer. What causes this homocoupling and how can I prevent it?

A3: The formation of a symmetrical biaryl, the "homocoupling" or "Glaser-type" coupling product, is another common side reaction in Suzuki couplings.[4][17] This process is almost always mediated by the palladium catalyst and is heavily influenced by the presence of oxidants, particularly molecular oxygen.[7]

Underlying Mechanism: The generally accepted mechanism involves the transmetalation of two boronic acid molecules to a Palladium(II) center, followed by reductive elimination to form the biaryl and Pd(0). This is especially problematic under two conditions:

  • Using a Pd(II) Precatalyst (e.g., Pd(OAc)₂): Before the main Pd(0)/Pd(II) catalytic cycle begins, the Pd(II) precatalyst can be consumed in this stoichiometric homocoupling reaction.[6]

  • Presence of Oxygen: If the reaction is not properly degassed, oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then enter the homocoupling pathway.[7]

G cluster_input Inputs cluster_reox Undesired Re-oxidation pd2 Pd(II)L₂ ar_pd_ar Ar-Pd(II)-Ar pd2->ar_pd_ar 2x Transmetalation ar_ar Ar-Ar (Homocoupling Product) ar_pd_ar->ar_ar Reductive Elimination pd0 Pd(0)L₂ ar_pd_ar->pd0 o2 O₂ (Oxygen) pd0->o2 arboh2 2 x ArB(OH)₂ arboh2->ar_pd_ar o2->pd2 Oxidation

Caption: Catalytic cycle for undesired homocoupling of boronic acids.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Inert Atmosphere The most critical step is to exclude oxygen, which promotes homocoupling by regenerating Pd(II) from Pd(0).Rigorously degas all solvents and the reaction mixture (e.g., via 3-5 freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[15]
Catalyst Choice Starting with a Pd(0) source can bypass the initial homocoupling sometimes seen with Pd(II) precatalysts.Use a pre-formed Pd(0) source like Pd(PPh₃)₄. If using a Pd(II) source, consider adding a small amount of a reducing agent.[6]
Reducing Agents A mild reducing agent can help keep the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.The addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling.[6]
Slow Addition Minimizing the instantaneous concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.In some cases, slow addition of the boronic acid solution to the reaction mixture via a syringe pump can be effective.[16]
Q4: How should I handle and store this compound to maintain its integrity and reactivity?

A4: Proper handling and storage are crucial for all boronic acids. They are susceptible to dehydration, which leads to the formation of boroxines, the cyclic trimer anhydride. While this is an equilibrium process, high concentrations of boroxine can lead to poor solubility and lower reaction rates, as the boroxine itself is generally less reactive in Suzuki couplings.[8]

Best Practices:

  • Storage: Store the solid reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere.[18][19]

  • Purity Check: Commercially available boronic acids can contain varying amounts of the corresponding boroxine.[8] If you suspect boroxine formation is inhibiting your reaction, the boronic acid can often be "re-hydrated."

  • Recrystallization: A common procedure to break down boroxines is to recrystallize the boronic acid from a solvent mixture containing water, which hydrolyzes the anhydride back to the monomeric acid form.[8] Ensure the recrystallized material is thoroughly dried before use to remove excess water that could promote protodeboronation.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol incorporates the troubleshooting strategies discussed above to minimize side reactions.

Objective: To perform a Suzuki-Miyaura coupling between an aryl halide and this compound with minimized side product formation.

Materials:

  • Aryl Halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Degassed Solvent (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture via cannula or syringe. The solvent should be rigorously degassed beforehand by sparging with argon for at least 30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion (typically 2-12 hours), cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of Crude Boronic Acid Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude boronic acid products. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity boronic acids and their derivatives. Here, we provide in-depth, experience-driven answers to common purification problems, detailed troubleshooting guides, and validated protocols to enhance the success of your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude boronic acid product?

A1: Crude boronic acid products often contain a variety of impurities stemming from the synthetic route and the inherent reactivity of the boronic acid moiety. Common culprits include:

  • Protodeborylation products: The aromatic or alkyl/alkenyl group that has lost the boronic acid functional group.[1]

  • Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines.[2][3] While not always detrimental to subsequent reactions, they complicate characterization and quantification.

  • Starting materials: Unreacted starting materials from the borylation reaction.[4]

  • Homocoupling dimers: Byproducts formed from the coupling of two starting material molecules.[5]

  • Oxidation and hydrolysis byproducts: Boronic acids can be susceptible to oxidation and hydrolysis, leading to various degradation products.[1][2][6]

  • Residual solvents and reagents: Solvents and other reagents used in the synthesis and work-up.[3]

Q2: My boronic acid is streaking badly on a silica gel TLC plate. What can I do?

A2: Streaking on silica gel is a frequent issue with boronic acids due to their polar nature and interaction with the acidic silanol groups, which can lead to decomposition.[1][7] Here are some effective strategies to mitigate this:

  • Use a modifier in the eluent: Adding a small amount of a polar solvent like methanol or a modifier like acetic acid or triethylamine to your mobile phase can improve the spot shape.[5]

  • Pre-treat the silica gel: Impregnating the silica gel with boric acid before running the column can suppress the over-adsorption of boronic acid esters.[8]

  • Switch to a different stationary phase: Consider using neutral alumina or reversed-phase (C18) silica gel for chromatography.[1][5]

Q3: Can I use recrystallization to purify my boronic acid? If so, what solvents should I try?

A3: Recrystallization is an excellent method for purifying solid boronic acids. The choice of solvent is crucial and depends on the specific properties of your compound. Some commonly successful solvents and solvent systems include:

  • Hot water[9]

  • Ethanol[9]

  • Benzene, dichloroethane, or ethyl acetate (EtOAc)[5]

  • A mixture of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is poorly soluble), such as acetone/hexane or EtOAc/hexane.[7]

Q4: My boronic acid seems to be decomposing during purification. How can I improve its stability?

A4: Boronic acids can be sensitive to acidic conditions, oxidation, and prolonged heating.[1][2][6] To enhance stability during purification:

  • Avoid strongly acidic conditions: If using silica gel, consider the alternatives mentioned in Q2.

  • Work under an inert atmosphere: If your compound is particularly sensitive to air, perform purification steps under nitrogen or argon.

  • Minimize exposure to heat: When removing solvents, use a rotary evaporator at a lower temperature.[1]

  • Convert to a more stable derivative: Protecting the boronic acid as a pinacol ester (Bpin) or another boronate ester can significantly increase its stability, making it easier to handle and purify by chromatography.[2][10][11]

Troubleshooting Guide: From Problem to Purified Product

This section provides a more detailed approach to tackling common purification challenges, complete with step-by-step protocols.

Problem 1: My crude product is an intractable oil or a sticky solid.

This often indicates the presence of significant impurities or residual solvent.

Causality: Oily or sticky products can result from the presence of boroxines, unreacted starting materials, or byproducts that interfere with crystallization.

Solution Pathway:

  • Trituration: This is a simple and often effective first step to induce crystallization and remove soluble impurities.

  • Acid-Base Extraction: This technique is particularly useful for separating the acidic boronic acid from neutral organic impurities.

  • Derivatization to a Crystalline Adduct: Forming a diethanolamine adduct can be a highly effective method for isolating and purifying the boronic acid.[1][7][9]

Experimental Protocol: Purification via Diethanolamine Adduct Formation [1][9]

  • Dissolve the crude boronic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Add diethanolamine dropwise with stirring.

  • The diethanolamine adduct, which is often a crystalline solid, should precipitate out of the solution.

  • Isolate the crystalline adduct by filtration and wash with cold solvent.

  • To recover the free boronic acid, dissolve the adduct in an aqueous solution and acidify with an acid like HCl to a pH of ~2.

  • Extract the pure boronic acid into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the purified boronic acid.

Problem 2: Column chromatography on silica gel gives low yield and/or impure product.

As discussed, standard silica gel chromatography is often problematic for boronic acids.

Causality: The Lewis acidic boron atom can strongly interact with the Lewis basic silanol groups on the silica surface, leading to irreversible adsorption or decomposition.[1][10]

Solution Pathway:

  • Boric Acid-Treated Silica Gel Chromatography: This method deactivates the silica surface, reducing unwanted interactions.[8]

  • Neutral Alumina Chromatography: Alumina is less acidic than silica and can be a good alternative for purifying boronic acid esters.[5]

  • Reversed-Phase Chromatography (C18): This is a powerful technique for purifying more polar boronic acids that are difficult to handle on normal-phase silica.[1][9]

Experimental Protocol: Flash Chromatography with Boric Acid-Treated Silica Gel [8]

  • Preparation of Boric Acid-Treated Silica Gel: Prepare a slurry of silica gel in a solution of boric acid in an appropriate solvent (e.g., water or methanol). Remove the solvent under reduced pressure to obtain the treated silica gel.

  • Column Packing: Pack a flash chromatography column with the boric acid-treated silica gel using your chosen eluent system.

  • Loading and Elution: Dissolve the crude boronic acid ester in a minimal amount of the eluent and load it onto the column. Elute with your chosen solvent system, monitoring the fractions by TLC.

  • Fraction Collection and Analysis: Collect the fractions containing the desired product and combine them.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified boronic acid ester.

Problem 3: My boronic acid is highly polar and water-soluble, making extraction and chromatography difficult.

Highly functionalized or heterocyclic boronic acids can be challenging to purify using standard organic solvent-based methods.

Causality: The presence of polar functional groups increases water solubility and can lead to poor separation from polar impurities.

Solution Pathway:

  • Sorbitol Extraction: This technique utilizes the ability of boronic acids to form a water-soluble complex with diols like sorbitol.[9]

  • Preparative HPLC: For small to medium-scale purifications where other methods have failed, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation.[5]

  • Conversion to a Less Polar Boronate Ester: Protecting the boronic acid as a less polar ester, such as a pinacol ester, can facilitate extraction and chromatography in organic solvents.[2]

Visualization of Purification Workflows

The following diagrams illustrate the decision-making process for selecting a purification strategy.

Diagram 1: General Purification Strategy for Crude Boronic Acids

Purification_Strategy Start Crude Boronic Acid Product Is_Solid Is the product a solid? Start->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Is_Oil Is the product an oil or sticky solid? Is_Solid->Is_Oil No Is_Pure_Solid Is it a pure solid? Recrystallization->Is_Pure_Solid Pure_Product Pure Product Is_Pure_Solid->Pure_Product Yes Advanced_Methods Proceed to Advanced Methods Is_Pure_Solid->Advanced_Methods No Trituration Attempt Trituration Is_Oil->Trituration Yes Is_Oil->Advanced_Methods No Is_Crystalline Did it crystallize? Trituration->Is_Crystalline Is_Crystalline->Recrystallization Yes Is_Crystalline->Advanced_Methods No

Caption: Decision tree for initial purification steps.

Diagram 2: Advanced Purification Workflow

Advanced_Purification Start Impure Product from Initial Steps Method_Selection Select Purification Method Start->Method_Selection Acid_Base Acid-Base Extraction Method_Selection->Acid_Base Derivatization Derivatization (e.g., Diethanolamine adduct) Method_Selection->Derivatization Chromatography Chromatography Method_Selection->Chromatography Check_Purity Check Purity (NMR, LC-MS) Acid_Base->Check_Purity Derivatization->Check_Purity Chromatography->Check_Purity Pure_Product Pure Product Check_Purity->Pure_Product Pure Repeat Repeat or Try Another Method Check_Purity->Repeat Impure Repeat->Method_Selection

Caption: Workflow for advanced purification techniques.

Data Summary Tables

Table 1: Recommended Purification Techniques Based on Impurity Type

Impurity TypeRecommended Primary TechniqueRecommended Secondary Technique
Non-polar organic impuritiesAcid-Base ExtractionRecrystallization
Polar organic impuritiesChromatography (Reversed-Phase)Derivatization
BoroxinesRecrystallization with a protic solventChromatography
Starting MaterialsChromatographyRecrystallization

Table 2: Common Solvents for Boronic Acid Recrystallization

Solvent(s)PolarityComments
WaterHighEffective for polar, water-soluble boronic acids.
EthanolHighGood for many aryl boronic acids.
Ethyl Acetate (EtOAc)MediumA versatile solvent, often used in combination with hexane.
DichloroethaneMediumCan be effective for less polar boronic acids.
Benzene/TolueneLowUse with caution due to toxicity; good for non-polar compounds.
Hexane/HeptaneLowTypically used as an "anti-solvent" to induce precipitation.

Concluding Remarks

The purification of boronic acids can be a nuanced process, but a systematic approach grounded in an understanding of their chemical properties will lead to success. The key is to recognize the nature of the impurities and the characteristics of the target molecule to select the most appropriate purification strategy. When standard methods fail, derivatization or the use of alternative chromatographic techniques often provides a path to obtaining the desired high-purity material. The protocols and troubleshooting advice provided in this guide are intended to empower you to overcome common purification hurdles and advance your research and development efforts.

References

Technical Support Center: Troubleshooting Low Reactivity of Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to one of the most common challenges in Suzuki-Miyaura cross-coupling: the low reactivity of boronic acids. Drawing from established principles and field-proven experience, this resource offers a structured approach to diagnosing and resolving issues to get your reactions back on track.

Frequently Asked Questions (FAQs)

Here we address the most pressing initial questions that arise when a cross-coupling reaction underperforms.

Q1: My Suzuki-Miyaura coupling reaction has failed or is giving very low yield. What are the fundamental parameters I should investigate first?

When a Suzuki coupling reaction fails, a systematic check of the core components is the most efficient way to identify the culprit.

  • Catalyst Integrity and Activity : The heart of the reaction is the palladium catalyst. The active species is Pd(0), and if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be successfully reduced in situ.[1][2] Some precatalysts are sensitive to air and moisture; consider using a fresh batch or a more robust, air-stable option like a palladacycle precatalyst.[1]

  • Exclusion of Oxygen : Oxygen can be detrimental, leading to the oxidative degradation of the Pd(0) catalyst and promoting the unwanted homocoupling of your boronic acid.[1][3] It is critical to ensure that your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][2]

  • Reagent Quality and Stability : The purity of both the boronic acid and the organic halide is paramount.[1][4] Boronic acids can degrade over time, especially through a process called protodeboronation where the boronic acid group is replaced by a hydrogen atom.[1][5]

  • Appropriate Base and Solvent System : The choice of base and solvent is interdependent and crucial for reaction success. The base must be sufficiently strong to promote the formation of the active boronate species for transmetalation but not so harsh that it degrades your starting materials.[1][6] For anhydrous reactions, ensure the base is a fine, dry powder.[1] In biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]

Q2: I'm observing a significant amount of a byproduct that corresponds to my starting material minus the boronic acid group. What is happening and how can I stop it?

This is a classic case of protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5] This is particularly problematic for electron-rich, heteroaromatic, or vinyl boronic acids.[1][7]

Here are strategies to mitigate this issue:

  • Select a Milder Base : Strong bases, especially in the presence of water, can accelerate protodeboronation.[5] Switching to milder bases like potassium carbonate (K₂CO₃), cesium fluoride (CsF), or potassium fluoride (KF) can be effective.[1][2][8]

  • Employ Anhydrous Conditions : Since water is the primary proton source for this side reaction, moving to strictly anhydrous conditions can significantly reduce its occurrence.[1][2]

  • Protect the Boronic Acid : Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), an N-methyliminodiacetic acid (MIDA) ester, or a potassium trifluoroborate salt.[2][7] These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing decomposition.[5]

Q3: My boronic acid is sterically hindered (e.g., has ortho-substituents) and is not reacting. How can I drive this coupling to completion?

Steric hindrance can dramatically slow down key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1] To overcome this, more forcing conditions and specialized catalyst systems are often necessary.

  • Utilize Bulky, Electron-Rich Ligands : These are critical for coupling sterically demanding substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both the oxidative addition and reductive elimination steps.[1]

  • Increase Reaction Temperature : Higher temperatures can provide the necessary energy to overcome the activation barriers imposed by steric hindrance.[2]

  • Choose a Stronger, Non-Nucleophilic Base : Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in these challenging couplings.[2]

In-Depth Troubleshooting Guide

Issue 1: Boronic Acid Decomposition

Low reactivity is often a symptom of the boronic acid decomposing under the reaction conditions before it has a chance to couple. Two primary degradation pathways are protodeboronation and oxidative deboronation.

Start Low Yield or No Reaction. Suspect Boronic Acid Instability. Check_Purity 1. Assess Boronic Acid Purity & Stability (NMR, LC-MS) Start->Check_Purity Initial Step Side_Product 2. Identify Major Side Product (Mass Spec) Check_Purity->Side_Product Protodeboronation Protodeboronation Product Detected (Ar-H) Side_Product->Protodeboronation Is it Ar-H? Homocoupling Homocoupling Product Detected (Ar-B(OH)2 -> Ar-Ar) Side_Product->Homocoupling Is it Ar-Ar? Other Other Decomposition Side_Product->Other Neither Sol_Proto_1 Switch to Milder Base (e.g., K2CO3, KF, CsF) Protodeboronation->Sol_Proto_1 Solution Path A Sol_Proto_2 Use Anhydrous Conditions (e.g., TMSOK base, dry solvent) Protodeboronation->Sol_Proto_2 Solution Path B Sol_Proto_3 Protect Boronic Acid (MIDA ester, Trifluoroborate) Protodeboronation->Sol_Proto_3 Solution Path C Sol_Homo_1 Ensure Rigorous Degassing (Freeze-Pump-Thaw) Homocoupling->Sol_Homo_1 Solution Path D Sol_Homo_2 Use Pd(0) Precatalyst or Ensure full Pd(II) reduction Homocoupling->Sol_Homo_2 Solution Path E Other->Check_Purity Re-evaluate Reagent Quality

Caption: Troubleshooting workflow for boronic acid instability.

Protodeboronation is the protonolysis of the C–B bond.[5] In the context of Suzuki coupling, this is typically a base-catalyzed process where water acts as the proton source.[5][9] The propensity for this side reaction is highly dependent on the electronic nature of the organic group and the reaction pH.[5] For basic heteroaromatic boronic acids, zwitterionic intermediates can form under neutral pH, leading to rapid, unimolecular decomposition.[5]

Issue 2: Failure of Transmetalation

If your starting materials are stable but the reaction still fails, the bottleneck is likely the transmetalation step. This is where the organic group is transferred from boron to the palladium center.

FactorProblemCausalityRecommended Solution(s)
Base The base is too weak or insoluble.The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate 'ate' complex (e.g., R-B(OH)₃⁻).[6][10][11] If this complex doesn't form efficiently, transmetalation stalls.Use a stronger base (e.g., K₃PO₄, Cs₂CO₃).[2] Ensure the base is finely powdered. Consider adding a small amount of water to improve solubility and facilitate boronate formation.[2]
Boronic Acid Derivative The boronic acid itself is a poor transmetalating agent.Boronic esters, while more stable, can be slower to transmetalate than boronic acids.[12][13] The rate depends heavily on the diol used to form the ester.[14][15]If using an ester, consider switching to the free boronic acid. Alternatively, specific esters (e.g., glycol boronic esters) have been shown to accelerate transmetalation.[15]
Ligand The ligand on palladium creates steric or electronic hindrance.The ligand influences the accessibility of the palladium center. Bulky ligands, while good for oxidative addition/reductive elimination, can sometimes hinder the approach of the boronate complex.Screen a panel of ligands. While bulky biarylphosphines are often the first choice, a less hindered ligand might be beneficial if transmetalation is the rate-limiting step.
Solvent Poor choice of solvent.The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if applicable).For biphasic systems, polar aprotic solvents like dioxane or THF are common.[3] For anhydrous systems, toluene or DMF can be effective.[16]

Experimental Protocols

Protocol 1: General Screening for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimizing a problematic coupling reaction.

  • Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere : Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]

  • Catalyst Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]

  • Reaction : Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.[1]

  • Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]

  • Purification : Purify the crude product by flash column chromatography.[1][2]

Protocol 2: Preparation of a Diethanolamine-Protected Boronic Acid Adduct

For boronic acids prone to decomposition, conversion to a stable diethanolamine adduct can be a simple and effective solution.[17]

  • Dissolution : In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or ether.[1]

  • Addition : While stirring, add diethanolamine (1.0 equiv) dropwise.[1]

  • Precipitation : A white precipitate will typically form. Continue stirring the slurry for 15-20 minutes.[1]

  • Isolation : Isolate the white solid product by vacuum filtration.[1]

  • Drying : Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions, often in protic solvents.[1][17]

Visualizing the Catalytic Cycle and Key Roles

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Activators Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide R1-Pd(II)L_n-X OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_R1R2 R1-Pd(II)L_n-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Desired Product) RedElim->Product ArX R1-X (Aryl Halide) ArX->OxAdd BoronicAcid R2-B(OH)2 (Boronic Acid) Boronate [R2-B(OH)3]^- (Activated 'ate' complex) Base Base (e.g., K3PO4) Base->BoronicAcid Activation Boronate->Transmetalation Key Step

Caption: The Suzuki-Miyaura catalytic cycle highlighting the critical activation step.

References

Technical Support Center: Minimizing Boronic Acid Homocoupling in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a persistent challenge in palladium-catalyzed cross-coupling reactions: the undesired homocoupling of boronic acids. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately minimize the formation of symmetrical biaryl byproducts, thereby improving reaction efficiency and simplifying purification.

Introduction: The Challenge of Homocoupling

Homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl from two molecules of the boronic acid reagent. This not only diminishes the yield of the desired cross-coupled product but also introduces impurities that can be challenging to separate. Understanding the underlying mechanisms is paramount to developing effective strategies for suppression.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the causes and contributing factors of boronic acid homocoupling.

Q1: What are the primary mechanistic pathways for boronic acid homocoupling?

A1: There are two predominant mechanisms responsible for boronic acid homocoupling in palladium-catalyzed reactions:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen is a major contributor. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. This process can become a catalytic cycle in the presence of sufficient oxygen.[1][2][3] The key intermediate in this pathway is a palladium peroxo complex, (η²-O₂)PdL₂, which forms from the reaction of Pd(0) with dioxygen.[1][2][4][5][6] This peroxo complex reacts with the boronic acid to initiate the homocoupling cascade.[1][2][4][5][6]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), homocoupling can occur as a stoichiometric reaction that reduces Pd(II) to the active Pd(0) state.[3][7][8] In this scenario, two molecules of the boronic acid react with the Pd(II) salt to produce the symmetrical biaryl and Pd(0), which can then enter the desired cross-coupling cycle.[8]

Q2: How does the choice of palladium source influence the extent of homocoupling?

A2: The palladium source is a critical factor. Using Pd(II) precatalysts like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can inherently promote homocoupling as they require reduction to the active Pd(0) form, a process that can be mediated by the boronic acid itself.[7][9] Conversely, employing a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can mitigate this initial burst of homocoupling.[9]

Q3: What is the role of ligands in suppressing homocoupling?

A3: Ligands play a multifaceted role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective at minimizing homocoupling.[7][9] Their steric bulk can disfavor the formation of the intermediates that lead to the undesired dimerization.

Q4: How does the selection of the base impact homocoupling?

A4: The base is necessary for the activation of the boronic acid to facilitate transmetalation. However, an injudicious choice can promote homocoupling. Generally, weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are preferred over strong bases such as sodium hydroxide (NaOH), as they are less likely to accelerate side reactions.[7]

Q5: What influence do solvent and temperature have on this side reaction?

A5: Solvents and temperature are key parameters to control. Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly employed and can be effective in minimizing homocoupling.[7] While water is often required to dissolve the base and facilitate the formation of the boronate species, excessive amounts can be detrimental. High reaction temperatures can increase the rate of all reactions, including homocoupling, so optimizing the temperature is crucial to find a balance between a reasonable reaction rate and minimal byproduct formation.[9]

Part 2: Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling

When faced with significant homocoupling, a systematic approach to troubleshooting is essential. This guide provides a logical workflow to diagnose and rectify the issue.

Isolating the Cause of Excessive Homocoupling

The following flowchart outlines a step-by-step process for identifying and addressing the root cause of homocoupling.

G start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Implement rigorous deoxygenation: - Sparging with inert gas (N2 or Ar) - Freeze-pump-thaw cycles - Use freshly degassed solvents q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Consider switching to a Pd(0) source (e.g., Pd2(dba)3). Alternatively, add a mild reducing agent like potassium formate. q2->sol2 Yes q3 Is the ligand choice optimal? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. q3->sol3 No q4 Is the base appropriate? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Switch to a weaker inorganic base such as K2CO3 or K3PO4. q4->sol4 No q5 Have you optimized the boronic acid addition? q4->q5 Yes a4_yes Yes a4_no No sol4->q5 sol5 Add the boronic acid solution slowly via syringe pump to maintain a low concentration. q5->sol5 No end Homocoupling Minimized q5->end Yes a5_yes Yes a5_no No sol5->end

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

Detailed Troubleshooting Steps
  • Ensure Rigorous Exclusion of Oxygen: This is the most critical first step. Oxygen is a known culprit in promoting homocoupling.[10]

    • Action: Degas all solvents thoroughly using methods such as sparging with an inert gas (nitrogen or argon) for at least 30 minutes, or by employing several freeze-pump-thaw cycles.[8] Ensure the reaction is conducted under a positive pressure of an inert atmosphere. A subsurface sparge with nitrogen is particularly effective.[8][11]

  • Evaluate the Palladium Precatalyst: If using a Pd(II) source, consider its contribution to homocoupling.

    • Action: Switch to a Pd(0) source like Pd₂(dba)₃. If a Pd(II) source is necessary, consider the addition of a mild reducing agent, such as potassium formate, to facilitate the reduction to Pd(0) and minimize the concentration of free Pd(II).[8][11]

  • Optimize Ligand Selection: The ligand can significantly influence the reaction outcome.

    • Action: If using simple phosphine ligands like PPh₃, consider switching to bulkier, more electron-rich ligands. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are often effective for challenging substrates and can suppress homocoupling.[9]

  • Re-evaluate the Base: The choice of base can be the difference between a clean reaction and one plagued by byproducts.

    • Action: If you are using a strong base like NaOH or KOH, switch to a milder inorganic base like K₂CO₃ or K₃PO₄.[7]

  • Control the Concentration of the Boronic Acid: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction.

    • Action: Instead of adding the boronic acid all at once, add it slowly to the reaction mixture over a period of 30-60 minutes using a syringe pump.[7] This maintains a low instantaneous concentration of the boronic acid, favoring the desired cross-coupling pathway.

Part 3: Experimental Protocols and Data

This section provides a general protocol for minimizing homocoupling and illustrative data on the effect of various reaction parameters.

General Protocol for Minimizing Boronic Acid Homocoupling

This protocol incorporates several of the best practices discussed above.

1. Reagent and Glassware Preparation:

  • Dry all glassware in an oven overnight and cool under a stream of inert gas.
  • Ensure all reagents are of high purity. Boronic acids, in particular, can degrade upon storage.[12]

2. Reaction Setup:

  • To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).
  • Seal the flask with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes.

3. Solvent and Base Addition:

  • Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
  • In a separate flask, dissolve the base (e.g., K₃PO₄, 2.0 mmol) in degassed water (0.5 mL) and add it to the reaction mixture.

4. Slow Addition of Boronic Acid:

  • In another flask, dissolve the boronic acid (1.2 mmol) in a small amount of the degassed solvent.
  • Add the boronic acid solution to the reaction mixture dropwise via a syringe pump over 30-60 minutes.[7]

5. Reaction Monitoring and Work-up:

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography.

Illustrative Data: Effect of Reaction Parameters on Homocoupling

The following table summarizes the general trends observed when varying key reaction parameters. The values are representative and intended for illustrative purposes.

Parameter VariedCondition A% Homocoupling (A)Condition B% Homocoupling (B)
Oxygen Reaction under air~25%Rigorously degassed<5%
Pd Source Pd(OAc)₂ (Pd(II))~15%Pd₂(dba)₃ (Pd(0))<5%
Ligand PPh₃~20%SPhos<3%
Base NaOH~18%K₃PO₄<7%
Addition Mode All at once~12%Slow addition<4%

Part 4: Mechanistic Visualization

The following diagram illustrates the proposed mechanisms for boronic acid homocoupling, providing a visual representation of the competing pathways.

G cluster_0 Oxygen-Mediated Homocoupling cluster_1 Pd(II)-Mediated Homocoupling Pd0 Pd(0)L2 Peroxo (η²-O₂)Pd(II)L₂ Pd0->Peroxo + O₂ O2 O2 Adduct1 Adduct with ArB(OH)₂ Peroxo->Adduct1 + ArB(OH)₂ ArPdOH trans-ArPd(II)(OH)L₂ Adduct1->ArPdOH + ArB(OH)₂ ArPdAr trans-ArPd(II)ArL₂ ArPdOH->ArPdAr + ArB(OH)₂ (Transmetalation) ArBOH2_1 ArB(OH)₂ ArAr_1 Ar-Ar (Homocoupling) ArPdAr->ArAr_1 Reductive Elimination ArAr_1->Pd0 Regenerates Pd(0) ArBOH2_2 ArB(OH)₂ PdII Pd(II)X₂ ArPdX ArPd(II)X PdII->ArPdX + ArB(OH)₂ ArBOH2_3 ArB(OH)₂ Ar2Pd Ar₂Pd(II) ArPdX->Ar2Pd + ArB(OH)₂ ArBOH2_4 ArB(OH)₂ ArAr_2 Ar-Ar (Homocoupling) Ar2Pd->ArAr_2 Reductive Elimination Pd0_2 Pd(0) ArAr_2->Pd0_2 Generates active Pd(0)

Caption: Proposed mechanisms for boronic acid homocoupling.

References

Validation & Comparative

A Researcher's Guide to ¹H and ¹³C NMR Analysis of Phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of phenylboronic acid derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating the nuanced electronic and structural features of these versatile compounds. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of phenylboronic acid and its derivatives, supported by experimental data and protocols to ensure scientific integrity and reproducibility.

The Foundational Principles: Why NMR is a Powerful Tool for Analyzing Phenylboronic Acids

NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For phenylboronic acid derivatives, ¹H and ¹³C NMR are particularly insightful. The chemical shifts (δ) of the aromatic protons and carbons are exquisitely sensitive to the electron-donating or electron-withdrawing nature of substituents on the phenyl ring. Furthermore, the spin-spin coupling constants (J) between adjacent nuclei offer valuable information about the connectivity and spatial relationships of atoms within the molecule.

A crucial aspect to consider when analyzing boronic acids by NMR is their propensity to exist in equilibrium with their trimeric anhydrides, known as boroxines, especially in non-aqueous, aprotic solvents.[1][2] This equilibrium can complicate spectra, leading to the appearance of multiple sets of signals. The choice of solvent is therefore a critical experimental parameter. Protic solvents like methanol or water can shift the equilibrium towards the monomeric boronic acid form, simplifying spectral interpretation.[3]

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The following protocol is designed to be a self-validating system, ensuring the acquisition of high-quality, reproducible NMR data for phenylboronic acid derivatives.

Step-by-Step Methodology for NMR Sample Preparation
  • Sample Weighing and Dissolution: Accurately weigh 10-20 mg of the phenylboronic acid derivative into a clean, dry vial.[4] Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).[4][5] For quantitative analysis, the use of an internal standard is recommended.

  • Solvent Selection Considerations:

    • DMSO-d₆: A versatile solvent that dissolves a wide range of organic compounds.

    • CDCl₃: A common solvent, but be aware of the potential for boroxine formation.[2][6]

    • Methanol-d₄: Useful for suppressing boroxine formation and observing the monomeric species.[7]

    • D₂O: Can be used for water-soluble derivatives and will exchange with the B(OH)₂ protons, causing their signal to disappear.[7]

  • Complete Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary. Incomplete dissolution will lead to poor spectral quality.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette.[5]

  • Spectrometer Setup: The use of a high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion and resolution.[4]

Comparative Analysis of Phenylboronic Acid Derivatives

To illustrate the influence of substituents on the ¹H and ¹³C NMR spectra, we will compare three key compounds: the parent phenylboronic acid, an electron-rich derivative (4-methoxyphenylboronic acid), and an electron-poor derivative (4-nitrophenylboronic acid).

¹H NMR Spectral Data

The chemical shifts of the aromatic protons are a direct reflection of the electronic environment. Electron-donating groups (EDGs) like methoxy (-OCH₃) increase electron density on the ring, shielding the protons and causing an upfield shift (lower δ values). Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) decrease electron density, deshielding the protons and resulting in a downfield shift (higher δ values).[8]

CompoundSubstituentH-2, H-6 (ortho to B) δ (ppm)H-3, H-5 (meta to B) δ (ppm)Other Signals δ (ppm)
Phenylboronic Acid-H~7.8-8.0~7.3-7.4B(OH)₂: ~8.0-8.5 (broad)
4-Methoxyphenylboronic Acid-OCH₃ (EDG)~7.7~6.9OCH₃: ~3.8
4-Nitrophenylboronic Acid-NO₂ (EWG)~7.9-8.2~8.2-8.3-

Note: Chemical shifts are approximate and can vary with solvent and concentration.[4][7][9]

¹³C NMR Spectral Data

The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra. The carbons directly attached to the substituent and the boron atom, as well as the ortho and para carbons, are most significantly affected.

CompoundSubstituentC-1 (ipso-B) δ (ppm)C-2, C-6 (ortho to B) δ (ppm)C-3, C-5 (meta to B) δ (ppm)C-4 (para to B) δ (ppm)Other Signals δ (ppm)
Phenylboronic Acid-H~134~135~128~131-
4-Methoxyphenylboronic Acid-OCH₃ (EDG)~126~136~113~162OCH₃: ~55
4-Nitrophenylboronic Acid-NO₂ (EWG)~140~135~123~149-

Note: Chemical shifts are approximate and can vary with solvent and concentration.[4][10][11]

J-Coupling Constants: A Window into Connectivity

In aromatic systems, the magnitude of the proton-proton coupling constant (JHH) is dependent on the number of bonds separating the coupled nuclei.

  • ³J HH (ortho coupling): Typically in the range of 7-10 Hz.[12][13]

  • ⁴J HH (meta coupling): Smaller, around 2-3 Hz.[12][13]

  • ⁵J HH (para coupling): Usually less than 1 Hz and often not resolved.[12]

These characteristic coupling constants are invaluable for assigning the signals in the aromatic region of the spectrum, especially for more complex substitution patterns.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate important structural and logical relationships.

cluster_substituent_effects Influence of Substituents on Aromatic Proton Chemical Shifts Unsubstituted Unsubstituted EDG EDG Unsubstituted->EDG Upfield Shift (Shielding) EWG EWG Unsubstituted->EWG Downfield Shift (Deshielding)

Caption: Effect of substituents on ¹H NMR chemical shifts.

cluster_equilibrium Boronic Acid-Boroxine Equilibrium 3 Boronic Acid (Monomer) 3 Boronic Acid (Monomer) Boroxine (Trimer) Boroxine (Trimer) 3 Boronic Acid (Monomer)->Boroxine (Trimer) + 3 H2O Boroxine (Trimer)->3 Boronic Acid (Monomer) - 3 H2O 3 H2O 3 H2O

Caption: Equilibrium between boronic acid and its trimer, boroxine.

Conclusion

The ¹H and ¹³C NMR analysis of phenylboronic acid derivatives is a powerful and indispensable tool for structural characterization. By understanding the influence of substituents on chemical shifts and the significance of coupling constants, researchers can gain profound insights into the electronic and structural properties of these molecules. Adherence to a robust experimental protocol is critical for obtaining high-quality, reliable data. This guide serves as a foundational resource for scientists and professionals, enabling them to confidently apply NMR spectroscopy in their research and development endeavors.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-(Cyclohexylaminocarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the analytical characterization of 4-(Cyclohexylaminocarbonyl)phenylboronic acid (Molecular Formula: C₁₃H₁₈BNO₃, Molecular Weight: 247.10 g/mol )[1][2]. This molecule is a member of the phenylboronic acid class, compounds of significant interest in medicinal chemistry and organic synthesis, largely due to their role in Suzuki coupling reactions and their ability to reversibly bind with diols[3][4]. This latter property makes them valuable for developing sensors and drug delivery systems targeting carbohydrates[4][5].

However, the analysis of boronic acids is not without its challenges. Their polarity and inherent tendency to undergo dehydration to form cyclic trimers, known as boroxines, can complicate analytical results[3][6]. This guide provides an in-depth, field-proven workflow using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), offering a robust solution for the identification and structural confirmation of this compound. We will dissect the causality behind our experimental choices and objectively compare this methodology against other analytical alternatives.

Part 1: The LC-MS/MS Workflow for High-Confidence Analysis

The cornerstone of modern small molecule analysis is the coupling of liquid chromatography's separation power with mass spectrometry's sensitivity and specificity. For this compound, this approach circumvents the need for the chemical derivatization often required for techniques like Gas Chromatography (GC), which is a common hurdle for polar molecules[7][8].

Experimental Protocol: A Self-Validating System

1. Sample & Standard Preparation:

  • Objective: To create a clean, soluble sample suitable for injection.

  • Protocol:

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

    • Prepare a working solution for injection by diluting the stock solution to a final concentration of 1-10 µg/mL using a 50:50 (v/v) mixture of methanol and water[9].

  • Causality: Using high-purity solvents is critical to avoid introducing extraneous peaks or contaminants that could interfere with ionization. The methanol/water mixture ensures compatibility with the reversed-phase chromatography mobile phase.

2. Liquid Chromatography (LC) Separation:

  • Objective: To separate the target analyte from potential impurities, isomers, or degradation products before it enters the mass spectrometer.

  • Instrumentation & Parameters:

    • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent reversed-phase column[10][11].

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Column Temperature: 40°C.

  • Causality: A C18 column provides excellent retention for moderately nonpolar compounds. The ammonium acetate acts as a buffer and promotes better ionization efficiency in the ESI source by providing a source of protons (for positive mode) or facilitating deprotonation (for negative mode)[10]. A gradient elution ensures that compounds with different polarities are effectively separated and elute as sharp peaks.

3. Mass Spectrometry (MS) Detection & Fragmentation:

  • Objective: To ionize the analyte, measure its exact mass, and fragment it to confirm its molecular structure.

  • Instrumentation & Parameters:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

    • Scan Mode: Full Scan MS (m/z 100-500) followed by data-dependent MS/MS.

    • Collision Gas: Argon.

    • Collision Energy: Ramped (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

  • Causality: ESI is a "soft" ionization technique ideal for polar, thermally labile molecules, minimizing in-source degradation[8][12]. Running both positive and negative modes is crucial; while many compounds work well in positive mode ([M+H]⁺), boronic acids can show high sensitivity in negative mode ([M-H]⁻)[9][13]. High-resolution MS provides an accurate mass measurement, allowing for confirmation of the elemental formula. The subsequent MS/MS (or tandem MS) step isolates the parent ion and fragments it, providing a structural fingerprint that is unique to the molecule[14].

LC-MS/MS Workflow cluster_Prep Sample Preparation cluster_LC LC Separation cluster_MS Mass Spectrometry Prep Dissolve Sample in 50:50 MeOH:H₂O Injector Autosampler Injection Prep->Injector Column C18 Reversed-Phase Column Injector->Column Gradient Elution ESI ESI Source (Ionization) Column->ESI MS1 Full Scan MS (Detect Parent Ion) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS/MS Scan (Detect Fragments) CID->MS2 Data Data Analysis MS2->Data Fragmentation_Pathway cluster_frags Primary Fragments Parent Parent Ion [C₁₃H₁₉BNO₃]⁺ m/z 248.14 FragA Loss of Cyclohexene [C₇H₇BNO₃]⁺ m/z 164.05 Parent->FragA -C₆H₁₀ Parent->FragA FragB Amide Bond Cleavage [C₇H₆BO₂]⁺ m/z 133.04 Parent->FragB -C₆H₁₁NH Parent->FragB FragC Loss of Boronic Acid [C₁₃H₁₈NO]⁺ m/z 204.14 Parent->FragC -B(OH)₂ Parent->FragC FragD Cyclohexyl Cation [C₆H₁₁]⁺ m/z 83.10 Parent->FragD

References

The Practitioner's Guide to Boronic Acids vs. Boronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and a boronate ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and practicality. This guide provides an objective comparison of the reactivity and stability of these two important classes of organoboron compounds, with a focus on their application in widely used cross-coupling reactions. The information presented is supported by experimental data to aid in the rational selection of the appropriate reagent for a given synthetic challenge.

The Reactivity-Stability Trade-Off: A Fundamental Dichotomy

The central consideration when choosing between a boronic acid and a boronate ester lies in the balance between reactivity and stability. Boronic acids are generally more reactive and often result in faster reaction times in Suzuki-Miyaura couplings.[1][2][3] This increased reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] However, this reactivity is counterbalanced by lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can affect their shelf-life and decrease reaction yields.[1][2][3]

Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[1][2][4][5] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][2] This stability makes them advantageous for multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[2]

At a Glance: Boronic Acids vs. Boronate Esters

FeatureBoronic AcidsBoronate Esters (e.g., Pinacol Esters)
Reactivity Generally higher, leading to faster reaction times.[1][2][3][6]Generally lower, may require longer reaction times or higher temperatures.[2]
Stability Less stable; prone to protodeboronation, oxidation, and polymerization.[1][3][7]More stable; often crystalline, air-stable solids with a long shelf-life.[1][2][4][5]
Handling & Storage May require storage under inert atmosphere at low temperatures.[1]Easy to handle and stable for long-term storage at room temperature.[1]
Purification Can be challenging to purify due to instability.[1]Readily purified by standard techniques like column chromatography.[1][2]
Atom Economy Higher atom economy.[3][8]Lower atom economy due to the protecting group.
Common Side Reactions Protodeboronation, oxidation, homocoupling.[8][9]Can be less prone to certain side reactions due to increased stability.
Typical Use Cases Rapid, small-scale syntheses where the boronic acid can be used quickly after preparation.Multi-step syntheses, library synthesis, and when using unstable organic fragments.[2][10]

Mechanistic Insights: The Critical Transmetalation Step

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step. Two primary pathways have been proposed for this step: the "boronate pathway" and the "oxo-palladium pathway".[8][11][12]

Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n R_1-Pd(II)L_n-X R_1-Pd(II)L_n-X Pd(0)L_n->R_1-Pd(II)L_n-X Oxidative Addition (R_1-X) R_1-Pd(II)L_n-R_2 R_1-Pd(II)L_n-R_2 R_1-Pd(II)L_n-X->R_1-Pd(II)L_n-R_2 Transmetalation (R_2-B(OR)_2 + Base) R_1-Pd(II)L_n-R_2->Pd(0)L_n Reductive Elimination R_1-R_2 R_1-R_2 R_1-Pd(II)L_n-R_2->R_1-R_2

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The Role of the Base and Competing Pathways

The base plays a critical role in activating the boron reagent. In the boronate pathway , the base reacts with the boronic acid (or its ester after hydrolysis) to form a more nucleophilic boronate species, which then attacks the palladium-halide complex.[11][12] In the oxo-palladium pathway , the base first reacts with the palladium(II) complex to form a palladium-hydroxo or palladium-alkoxo species. This species then reacts with the neutral boronic acid.[8][11][12]

Recent studies suggest that for reactions involving boronic acids in aqueous media with weak bases, the oxo-palladium pathway is kinetically favored.[11][12] The rate of reaction between an arylpalladium hydroxo complex and a boronic acid has been shown to be significantly faster than the reaction between an arylpalladium halide complex and a boronate.[11][12]

Transmetalation Pathways cluster_0 Boronate Pathway cluster_1 Oxo-Palladium Pathway R-B(OH)2 R-B(OH)2 R-B(OH)3- R-B(OH)3- R-B(OH)2->R-B(OH)3- Base Ar-Pd-R Ar-Pd-R R-B(OH)3-->Ar-Pd-R Ar-Pd-X Ar-Pd-X Ar-Pd-X Ar-Pd-X_2 Ar-Pd-X_2 Ar-Pd-OH Ar-Pd-OH Ar-Pd-X_2->Ar-Pd-OH Base Ar-Pd-R_2 Ar-Pd-R Ar-Pd-OH->Ar-Pd-R_2 R-B(OH)2_2 R-B(OH)2_2 R-B(OH)2

Caption: Competing pathways for the transmetalation step in Suzuki-Miyaura coupling.

For boronate esters, the situation can be more complex. While in situ hydrolysis to the boronic acid is a common assumption, direct transmetalation from the boronate ester or a partially hydrolyzed species may also occur, depending on the reaction conditions and the nature of the ester.[8]

Experimental Data: A Head-to-Head Comparison

Kinetic studies have provided quantitative insights into the relative reactivities. For example, in a study comparing the rate of transmetalation of a 4-fluorophenyl group to a palladium complex, the glycol boronic ester was found to be approximately 23 times faster than the corresponding boronic acid.[10] Conversely, other studies have shown boronic acids to be the most reactive species overall when compared to pinacol and neopentyl boronic esters.[8] These differing results highlight the sensitivity of the reaction to the specific substrates, catalyst system, and reaction conditions.

Boron ReagentCoupling PartnerCatalyst SystemSolventBaseTime (h)Yield (%)Reference
Phenylboronic acid4-BromoanisolePd(PPh₃)₄Toluene/H₂ONa₂CO₃295--INVALID-LINK--
Phenylboronic acid pinacol ester4-BromoanisolePd(PPh₃)₄Toluene/H₂ONa₂CO₃692--INVALID-LINK--
2-Thiopheneboronic acid4-ChlorotoluenePd(OAc)₂/SPhosDioxane/H₂OK₃PO₄1268--INVALID-LINK--
2-Thiophene-MIDA boronate4-ChlorotoluenePd(OAc)₂/SPhosDioxane/H₂OK₃PO₄1295--INVALID-LINK--

Note: The data in this table is illustrative and compiled from various sources for comparison purposes. Actual results will vary based on specific reaction conditions.

Choosing the Right Reagent: A Practical Decision Tree

The selection of a boronic acid or a boronate ester is ultimately dictated by the specific requirements of the synthetic task at hand.

Choose a boronic acid when:

  • Maximizing the reaction rate is the primary objective.[2]

  • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.[2]

  • Potential side reactions due to instability can be minimized through careful control of reaction conditions.[2]

Choose a boronate ester (e.g., pinacol, MIDA) when:

  • Stability, ease of handling, and long-term storage are critical.[2]

  • High purity of the starting material is essential for the success of subsequent steps.[2]

  • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[2]

  • The boronic acid is known to be particularly unstable (e.g., certain 2-heterocyclic, vinyl, or cyclopropyl derivatives).[7][10]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with either an arylboronic acid or an arylboronic acid pinacol ester.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol) OR Arylboronic acid pinacol ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)

  • Water (1 mL)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or boronate ester (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.02 mmol).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is particularly crucial when using a boronic acid to prevent oxidative degradation.

  • Add the degassed organic solvent (5 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Note that reactions with boronic acids may complete in a shorter timeframe than those with boronate esters.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

The choice between boronic acids and boronate esters in Suzuki-Miyaura cross-coupling is a nuanced decision that hinges on a trade-off between reactivity and stability. Boronic acids offer higher reactivity, which can be advantageous for rapid synthesis, while boronate esters provide superior stability, making them the reagent of choice for complex, multi-step syntheses and for substrates prone to decomposition. By understanding the underlying mechanistic principles and practical considerations outlined in this guide, researchers can make more informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.

References

A Comparative Guide to Alternatives for 4-(Cyclohexylaminocarbonyl)phenylboronic Acid in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The choice of boronic acid is pivotal to the success of these transformations, influencing yield, purity, and scalability. 4-(Cyclohexylaminocarbonyl)phenylboronic acid has emerged as a valuable building block for introducing a specific N-cyclohexylbenzamide moiety, a common structural motif in bioactive molecules.

This guide provides a comprehensive analysis of viable alternatives to this compound, offering researchers and process chemists a data-driven framework for selecting the optimal reagent for their specific synthetic challenges. We will delve into the comparative performance of alternative boronic esters and potassium trifluoroborate salts, supported by experimental data and detailed protocols.

The Central Role of this compound

This compound is an organoboron compound that participates in palladium-catalyzed cross-coupling reactions. Its utility lies in its ability to introduce the 4-(cyclohexylcarbamoyl)phenyl group into a target molecule. This functional group is of significant interest in medicinal chemistry due to its hydrogen bonding capabilities and lipophilic character, which can enhance target binding and pharmacokinetic properties.

However, the use of boronic acids is not without its challenges. These compounds can be susceptible to protodeboronation and can form boroxines upon dehydration, which can complicate stoichiometry and affect reaction kinetics. These stability issues have prompted the development of more robust alternatives.

Strategic Alternatives: Boronic Esters and Potassium Trifluoroborates

For synthetic routes requiring the 4-(cyclohexylcarbamoyl)phenyl moiety, two primary classes of alternatives to the parent boronic acid offer significant advantages in terms of stability and handling: boronic esters (specifically pinacol esters) and potassium trifluoroborate salts.

Comparative Analysis of Key Reagents
FeatureThis compoundThis compound Pinacol EsterPotassium 4-(Cyclohexylaminocarbonyl)phenyltrifluoroborate
Structure R-B(OH)₂R-B(pin)[R-BF₃]K⁺
Stability Moderate; susceptible to dehydration (boroxine formation) and protodeboronation.High; generally stable to air and moisture, and chromatographically stable.High; crystalline solids with excellent stability to air and moisture.
Handling Can be challenging due to potential for decomposition.Easy to handle and weigh accurately.Easy to handle crystalline solids.
Solubility Varies; often soluble in polar organic solvents.Generally soluble in a wide range of organic solvents.Typically soluble in polar solvents like alcohols or aqueous mixtures.
Activation Often used directly, but can require a base.Requires a base for transmetalation in the catalytic cycle.Requires a base and often protic solvents to facilitate the release of the boronic acid in situ.
Byproducts Boric acid and its derivatives.Pinacol.Potassium fluoride and other fluoride salts.

Experimental Workflow: A Comparative Suzuki-Miyaura Coupling

To illustrate the practical differences between these reagents, we present a generalized experimental workflow for a Suzuki-Miyaura coupling reaction. This workflow outlines the key steps and considerations when employing each alternative.

G cluster_prep Reaction Setup cluster_reagents Boron Reagent Selection A Aryl Halide (Ar-X) E Inert Atmosphere (N₂ or Ar) A->E B Palladium Catalyst (e.g., Pd(PPh₃)₄) B->E C Base (e.g., K₂CO₃, Cs₂CO₃) C->E D Solvent (e.g., Toluene/H₂O, Dioxane) D->E R1 Boronic Acid R-B(OH)₂ F Heating (e.g., 80-110 °C) R1->F R2 Pinacol Ester R-B(pin) R2->F R3 Trifluoroborate Salt [R-BF₃]K⁺ R3->F E->R1 Direct Addition E->R2 Direct Addition E->R3 Direct Addition G Reaction Monitoring (TLC, LC-MS) F->G H Aqueous Workup & Extraction G->H Reaction Complete I Purification (e.g., Column Chromatography) H->I J Product Ar-R I->J G cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boron Reagent Activation A Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X B Transmetalation Ar-Pd(II)-X + [R-B(OH)₃]⁻ -> Ar-Pd(II)-R A->B C Reductive Elimination Ar-Pd(II)-R -> Ar-R + Pd(0) B->C C->A R1 R-B(OH)₂ Act [R-B(OH)₃]⁻ (Active Species) R1->Act Base (OH⁻) R2 R-B(pin) R2->Act Base (OH⁻) R3 [R-BF₃]K⁺ R3->Act Base/H₂O Act->B Enters Cycle

A Senior Application Scientist's Guide to the Kinetic Landscape of Suzuki-Miyaura Reactions: A Comparative Study of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. Its versatility and functional group tolerance have cemented its place in the synthetic chemist's arsenal. However, achieving optimal reaction efficiency, particularly in complex syntheses and process scale-up, necessitates a deeper understanding of the reaction kinetics. The choice of the boronic acid, the nucleophilic partner in this palladium-catalyzed transformation, profoundly influences the reaction rate and overall success.

This guide provides an in-depth, comparative analysis of the kinetic profiles of different classes of boronic acids in Suzuki-Miyaura reactions. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that dictate these kinetic differences, offering field-proven insights to empower you to make informed decisions in your experimental design. Every piece of information is grounded in experimental data, with comprehensive references to authoritative sources.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle and the Role of the Boronic Acid

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this cycle is paramount to appreciating the kinetic influence of the boronic acid.

Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n (Oxidative Addition Complex) Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n (Transmetalation Complex) Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination Ar-Pd(II)(Ar')L_n->Product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X). In many cases, this is the rate-determining step of the overall reaction.[1]

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is critically influenced by the nature of the boronic acid and the base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final product (Ar-Ar'), regenerating the Pd(0) catalyst.[1]

While oxidative addition is often rate-limiting, the transmetalation step can become the bottleneck, especially with less reactive boronic acids.[2] The structure and electronic properties of the boronic acid directly impact the facility of this transfer, making it a crucial parameter for kinetic control.

A Quantitative Comparison of Boronic Acid Reactivity

The reactivity of boronic acids in the Suzuki-Miyaura reaction is not uniform. Aryl, heteroaryl, vinyl, and alkyl boronic acids all exhibit distinct kinetic profiles. The following sections and tables summarize experimental data to provide a clear comparison.

Arylboronic Acids: The Influence of Electronic Effects

The electronic nature of substituents on the arylboronic acid ring has a significant impact on the transmetalation rate.

Table 1: Relative Initial Rates of Suzuki-Miyaura Reactions with Substituted Phenylboronic Acids

Boronic Acid ClassSubstituentRelative Initial RateMechanistic Insight
Aryl (Electron-Rich)4-Methoxy~7.0Electron-donating groups increase the nucleophilicity of the aryl group, accelerating the transmetalation step.[2]
Aryl (Electron-Neutral)Phenyl~5.0Serves as a baseline for comparison.[2]
Aryl (Electron-Poor)4-Trifluoromethyl~3.0Electron-withdrawing groups decrease the nucleophilicity of the aryl group, generally slowing down transmetalation.[2]

Note: Relative rates are illustrative and based on general principles. Actual rates are highly dependent on specific reaction conditions.

This trend can be rationalized by considering the mechanism of transmetalation. A more electron-rich aryl group on the boron atom is more nucleophilic and thus more readily transferred to the electron-deficient palladium(II) center.

Alkylboronic Acids: A Different Kinetic Landscape

The transmetalation of sp³-hybridized carbons from alkylboronic acids is generally slower than that of their sp²-hybridized aryl counterparts. This is attributed to the lower nucleophilicity of the alkyl group and the inherent difficulty in transferring an sp³-hybridized carbon.[2]

Table 2: Comparative Kinetic Profile of Alkylboronic vs. Arylboronic Acids

Boronic Acid ClassExampleRelative Initial RateKey Kinetic Considerations
Primary AlkylEthylboronic Acid1.0Transmetalation is often the rate-limiting step. Less sterically hindered than larger alkyl groups, leading to faster rates within this class.[2]
Primary Alkyln-Butylboronic Acid~0.8Slower transmetalation compared to ethylboronic acid due to increased steric bulk.[2]
Secondary AlkylIsopropylboronic Acid~0.3Significantly slower rates due to increased steric hindrance at the carbon-boron bond, making transmetalation more challenging.[2]
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Generally much faster transmetalation compared to alkylboronic acids.[2]

Note: Relative rates are illustrative and based on general principles. Actual rates are highly dependent on specific reaction conditions.

Boronic Acids vs. Boronate Esters: A Trade-off Between Reactivity and Stability

Boronic acids are generally more reactive and often lead to faster reaction times in Suzuki-Miyaura couplings.[3] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step. However, this comes at the cost of lower stability. Boronic acids, especially certain heteroaryl and vinyl derivatives, are prone to decomposition pathways like protodeboronation and oxidation.[3]

Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability, making them easier to handle, purify, and store.[3] This stability is advantageous in multi-step syntheses and high-throughput screening. The trade-off is often a reduced reaction rate compared to the parent boronic acid.[3] There is evidence that boronate esters can undergo transmetalation directly, without prior hydrolysis to the boronic acid.[4]

Table 3: Relative Rates of Transmetalation for Various Boron Reagents

EntryBoron ReagentRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
14-Fluorophenylboronic acid5.78 ± 0.131.00
24-Fluorophenylboronic acid catechol ester24.9 ± 0.54.31
34-Fluorophenylboronic acid pinacol esterSigmoidal kineticsSlower than boronic acid
44-Fluorophenylboronic acid ethylene glycol ester133 ± 723.0

Data adapted from a study on pre-transmetalation intermediates.[4] Note that specific reaction conditions can significantly influence these relative rates.

Experimental Workflow for Kinetic Analysis

Obtaining reliable kinetic data is crucial for a thorough understanding and optimization of Suzuki-Miyaura reactions. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring reaction progress.

Experimental Workflow for Kinetic Analysis cluster_workflow Kinetic Analysis Workflow start Reaction Setup (Inert Atmosphere) initiation Initiate Reaction (Add Catalyst, t=0) start->initiation sampling Time-course Sampling initiation->sampling quenching Quench Aliquots sampling->quenching analysis HPLC Analysis quenching->analysis data_processing Data Processing (Concentration vs. Time) analysis->data_processing end Determine Initial Rate & Kinetic Profile data_processing->end

Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC

Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Internal standard (e.g., dodecane)

  • Reaction vessel (e.g., Schlenk flask)

  • Thermostated heating block or oil bath

  • Syringes and needles for sampling

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, boronic acid, base, and internal standard.[2]

  • Solvent Addition: Add the degassed solvent mixture to the flask.[2]

  • Initiation: Add the palladium catalyst to the reaction mixture and begin vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).[2]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.[2]

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable solvent (e.g., acetonitrile) and a quenching agent if necessary.[2]

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.[2]

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.[2]

Navigating the Kinetic Maze of Side Reactions

A comprehensive kinetic study must also consider the impact of side reactions, which can consume starting materials and reduce yields. The choice of boronic acid can significantly influence the rates of these undesired pathways.

Protodeboronation: A Persistent Challenge

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, leading to the formation of an arene byproduct.[5] This side reaction is particularly problematic for electron-rich heteroarylboronic acids and electron-deficient arylboronic acids.[4] The rate of protodeboronation is highly dependent on the reaction conditions, especially the pH.[6][7]

Recent mechanistic studies have revealed multiple pathways for protodeboronation in aqueous media, highlighting the importance of pH in controlling the speciation of the boronic acid and, consequently, its stability.[8] For highly electron-deficient arylboronic acids, the corresponding trihydroxyboronates are inherently unstable under aqueous conditions.[7]

Homocoupling: The Dimerization Dilemma

Homocoupling of the boronic acid to form a symmetrical biaryl is another common side reaction. This process is often catalyzed by palladium species, particularly in the presence of oxygen. The mechanism can involve the formation of a palladium peroxo complex which then reacts with two molecules of the boronic acid.[9][10] The rate of homocoupling can be influenced by the electronic properties of the boronic acid and the reaction atmosphere.

Conclusion: From Kinetic Understanding to Rational Reaction Design

A thorough understanding of the kinetic nuances of the Suzuki-Miyaura reaction, particularly the role of the boronic acid, is not merely an academic exercise. It is the foundation for rational reaction design and optimization. By carefully considering the electronic and steric properties of the chosen boronic acid, researchers can anticipate its reactivity, select appropriate reaction conditions to favor the desired cross-coupling pathway, and minimize deleterious side reactions. The experimental protocols and comparative data presented in this guide are intended to serve as a practical resource for scientists and professionals seeking to harness the full potential of this powerful synthetic transformation.

References

A Senior Application Scientist's Guide to X-ray Crystallography of Boronic Acid-Protein Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the atomic-level interactions between a therapeutic agent and its protein target is paramount. Boronic acids represent a burgeoning class of inhibitors, renowned for their ability to form reversible covalent bonds with nucleophilic residues in enzyme active sites.[1][2] X-ray crystallography stands as the definitive method for elucidating these interactions, providing a static yet high-resolution snapshot of the complex. This guide offers a deep dive into the principles and comparative methodologies for obtaining high-quality crystal structures of boronic acid-protein complexes, moving beyond a simple recitation of protocols to explain the causality behind experimental choices.

The Unique Chemistry of Boronic Acids in a Biological Context

Boronic acids possess a boron atom with a vacant p-orbital, rendering it electron-deficient and a potent Lewis acid.[3][4] This inherent electrophilicity is the cornerstone of their inhibitory mechanism. In an unbound state, the boron atom typically exists in a trigonal planar (sp² hybridized) geometry.[4][5] However, upon encountering a nucleophilic amino acid residue—most commonly a serine or threonine—in the confined space of a protein's active site, the boron atom readily accepts a pair of electrons. This interaction leads to a change in hybridization to a more stable tetrahedral (sp³ hybridized) state, forming a covalent adduct.[6][7][8][9] This tetrahedral complex is thought to mimic the transition state of the enzymatic reaction, contributing to the high affinity of many boronic acid inhibitors.[10][11]

The formation of this covalent bond is a reversible process, a key feature that distinguishes many boronic acid inhibitors from classical irreversible covalent drugs and can minimize off-target effects.[12][13] The stability and nature of this bond are highly sensitive to the local microenvironment, particularly pH.[10][14]

The Critical Role of pH

The pH of the crystallization and soaking solutions is a critical experimental variable. Boronic acids can form complexes with hydroxide ions, and the electrostatic environment of the protein's active site can significantly influence the pKa of both the boronic acid and the catalytic residues.[15] Experimentation at different pH values is often necessary to identify conditions that favor the formation of a stable, well-ordered complex suitable for crystallographic analysis.[10][14] For instance, screening at both pH 6 and pH 8 has been shown to be effective in capturing different binding modes of boron-containing inhibitors.[10]

Visualizing the Boron Hybridization Shift

The transition from a trigonal planar to a tetrahedral geometry upon binding is a fundamental concept in the study of boronic acid inhibitors.

Boron_Hybridization cluster_0 Unbound State cluster_1 Protein Active Site cluster_2 Bound State Unbound R-B(OH)₂ Trigonal Planar (sp²) Bound R-B(OH)₂(O-Ser/Thr-Protein)⁻ Tetrahedral (sp³) Unbound->Bound Covalent Bond Formation Protein Protein-Ser/Thr-OH (Nucleophile) Protein->Bound Crystallography_Workflow cluster_0 Experimental Phase cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement Protein_Purification Protein Purification & Characterization Crystal_Screening Crystallization (Apo or Co-crystal) Protein_Purification->Crystal_Screening Ligand_Soaking Ligand Soaking (Optional) Crystal_Screening->Ligand_Soaking Cryo_Cooling Cryo-Cooling Crystal_Screening->Cryo_Cooling Ligand_Soaking->Cryo_Cooling Data_Collection X-ray Diffraction Data Collection Cryo_Cooling->Data_Collection Data_Processing Data Processing (Indexing, Integration, Scaling) Data_Collection->Data_Processing Phasing Structure Solution (Molecular Replacement) Data_Processing->Phasing Model_Building Model Building & Refinement Phasing->Model_Building Validation Structure Validation Model_Building->Validation

References

A Senior Application Scientist's Guide to Palladium Catalysts for Boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This powerful reaction, which earned its discoverer, Akira Suzuki, the Nobel Prize in Chemistry in 2010, is central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] At the heart of this transformation lies the palladium catalyst, the choice of which is a critical parameter that dictates reaction efficiency, substrate scope, and overall success.

This guide provides a comparative analysis of commonly employed palladium catalysts for boronic acid couplings. Moving beyond a simple catalog of options, we will delve into the mechanistic underpinnings of catalyst selection, present comparative performance data, and offer a detailed, field-tested experimental protocol.

The Engine of the Reaction: The Palladium Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is paramount to making informed decisions about catalyst selection. The generally accepted catalytic cycle involves a sequence of three key steps, cycling between Pd(0) and Pd(II) oxidation states.[4][5]

  • Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step, often rate-limiting, forms a Pd(II) intermediate. The reactivity of the halide plays a crucial role, with the general trend being I > OTf > Br >> Cl.[2]

  • Transmetalation: Following the oxidative addition, a base activates the organoboron reagent (R²-B(OR)₂) to form a more nucleophilic boronate species.[6] This species then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron reagent (R²) displaces the halide on the palladium center.

  • Reductive Elimination: The final step is the reductive elimination of the two organic partners (R¹-R²) from the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][5]

The efficiency of each of these steps is profoundly influenced by the nature of the palladium source and the associated ligands.

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation [R²B(OR)₂(OH)]⁻ PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² BaseActivation Base Activation of Boronic Acid BoronicAcid R²B(OH)₂ Base Base (e.g., K₂CO₃) Boronate [R²B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Boronate->PdII_RX Enters Cycle

Caption: The Suzuki-Miyaura Catalytic Cycle.

A Comparative Look at Palladium Catalyst Systems

The choice of palladium source is a critical decision in designing a successful Suzuki-Miyaura coupling. Catalysts can be broadly categorized into those generated in situ from a palladium salt and a ligand, and pre-formed, well-defined "precatalysts."

Traditional In Situ Systems

These systems typically involve a Pd(0) or Pd(II) source combined with a phosphine ligand in the reaction mixture.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A workhorse in Suzuki-Miyaura couplings, Pd(PPh₃)₄ is a Pd(0) source that can directly enter the catalytic cycle. However, it is sensitive to air and heat, and the excess triphenylphosphine can sometimes hinder the reaction, particularly with less reactive substrates.[7] Surprisingly, at lower temperatures, aryl iodides can show poor reactivity with this catalyst system due to the inefficient turnover of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[7]

Modern Palladium Precatalysts

To overcome the limitations of in situ systems, a variety of well-defined, air- and moisture-stable Pd(II) precatalysts have been developed. These complexes are designed for easy activation under the reaction conditions to generate the active monoligated Pd(0) species.[11][12]

  • Buchwald Palladacycle Precatalysts: These are based on a 2-aminobiphenyl scaffold and are highly effective for a wide range of C-C and C-N bond-forming reactions.[12][13] Replacing the chloride in earlier versions with a mesylate has led to a new class of precatalysts with improved solution stability that are readily prepared from a wider range of phosphine ligands.[13][14]

  • N-Heterocyclic Carbene (NHC) Palladium Complexes: PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts, often used with NHC ligands, are particularly effective for coupling sterically hindered substrates.[4] Homogeneous diisopropyl-functionalized NHC-Pd catalysts have shown superior selectivity and reactivity in the Suzuki coupling of aryl halides with aryl boronic acids.[15]

  • Allyl-Based Palladium Precatalysts: Complexes such as (η³-allyl)PdCl(L) are another class of bench-stable precatalysts that show high activity in Suzuki-Miyaura reactions.[16] Their performance can be fine-tuned by varying the ancillary ligand (phosphine or NHC).[16]

Performance Comparison Data

The following table summarizes the performance of various palladium catalyst systems in representative Suzuki-Miyaura coupling reactions. It is important to note that reaction conditions vary across different studies, so this should be used as a qualitative guide.

Catalyst SystemAryl HalideBoronic AcidYield (%)Time (h)Temp. (°C)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄1-chloro-2-nitrobenzenePhenylboronic acid>950.17120 (Microwave)3[17]
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acid9811001[17]
Pd(OAc)₂ / XPhos4-chlorotoluenePhenylboronic acid84--0.0025[8][16]
Pd(dppf)Cl₂Heteroaryl chloridesHeteroaryl boronic acidsHigh---[1]
Allyl-based precatalyst2-chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acid~95--0.0003[16]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials:
  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)[9]

  • Ligand (if required, e.g., SPhos, 1.0 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)[5]

  • Solvent (e.g., deoxygenated 1,4-dioxane/water mixture, 20/5 mL)[5]

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine

Reaction Setup Workflow

Experimental_Workflow start Start prep_flask Flame-dry a round-bottom flask with a stir bar under vacuum. start->prep_flask purge Purge flask with an inert gas (Argon or Nitrogen). prep_flask->purge add_solids Add aryl halide, boronic acid, base, and catalyst/ligand. purge->add_solids add_solvent Add deoxygenated solvent mixture via syringe. add_solids->add_solvent heat_stir Heat the reaction mixture with vigorous stirring (e.g., 100 °C). add_solvent->heat_stir monitor Monitor reaction progress by TLC or GC-MS. heat_stir->monitor cool_down Cool the reaction mixture to room temperature. monitor->cool_down Reaction Complete quench Quench with water and extract with an organic solvent (e.g., EtOAc). cool_down->quench wash Wash the combined organic layers with brine. quench->wash dry Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄. wash->dry concentrate Filter and concentrate the solvent under reduced pressure. dry->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify end End purify->end

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:
  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst system.[5]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment, as oxygen can lead to side reactions such as the self-coupling of boronic acids.[2]

  • Solvent Addition: Add the deoxygenated solvent mixture via syringe.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2-24 hours).[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to the flask and extract the product with ethyl acetate (3 x 20 mL).[5]

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[5] Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.[5]

Conclusion: Making the Right Choice

The selection of a palladium catalyst for boronic acid couplings is a nuanced decision that depends on the specific substrates, desired reaction conditions, and economic considerations. While traditional in situ systems like Pd(OAc)₂ with appropriate ligands remain highly effective and economical, modern, well-defined precatalysts offer enhanced stability, activity, and ease of use, particularly for challenging transformations.[1][8][12] A thorough understanding of the catalytic cycle and the role of ligands, combined with empirical screening of catalyst systems, will empower researchers to unlock the full potential of the Suzuki-Miyaura reaction in their synthetic endeavors.

References

A Comparative Guide to Boronic Acid Reaction Pathways for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry, primarily due to their unique reactivity and stability.[1] Their role extends from being crucial building blocks in complex syntheses to active pharmacophores in approved drugs.[2][3] A deep understanding of the mechanistic pathways governing their reactions is paramount for researchers aiming to optimize existing synthetic routes and innovate novel molecular architectures. This guide provides an in-depth comparison of the primary reaction pathways of boronic acids, supported by experimental evidence and methodologies for their investigation.

Foundational Boronic Acid Transformations: A Mechanistic Overview

Boronic acids participate in a diverse array of chemical transformations, each with a distinct mechanistic profile. The most prominent among these are the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Petasis reaction.[1]

1.1. The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds through a palladium-catalyzed cross-coupling of a boronic acid with an organic halide.[4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halide bond of the organic halide, forming a palladium(II) intermediate.[5][6]

  • Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which facilitates the transfer.[7] The exact mechanism of transmetalation has been a subject of extensive study, with evidence pointing towards the formation of a pre-transmetalation species with a B-O-Pd linkage.[8][9]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple, forming the new C-C bond and regenerating the catalytically active palladium(0) species.[6]

Suzuki_Miyaura_Coupling

1.2. The Chan-Lam Coupling: Forming Carbon-Heteroatom Bonds

The Chan-Lam coupling offers a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by coupling an aryl boronic acid with an amine or an alcohol, respectively.[10][11] This reaction is typically catalyzed by copper complexes and can often be performed under mild conditions, open to the air.[10][12]

The proposed mechanism involves the following key steps:

  • Ligand Exchange/Transmetalation: The boronic acid reacts with a copper(II) salt, leading to a copper-aryl intermediate.[11][13]

  • Coordination: The amine or alcohol coordinates to the copper center.

  • Oxidation & Reductive Elimination: The reaction can proceed through a Cu(II)/Cu(III) cycle. Oxidation of the copper center to Cu(III) is followed by reductive elimination to form the C-N or C-O bond and a Cu(I) species.[11][14]

  • Catalyst Regeneration: In catalytic systems, an oxidant, often oxygen from the air, reoxidizes the Cu(I) back to the active Cu(II) state.[11][14]

Chan_Lam_Coupling

1.3. The Petasis (Borono-Mannich) Reaction: A Multicomponent Approach

The Petasis reaction is a versatile multicomponent reaction that combines an amine, a carbonyl compound (like an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[15][16] This reaction is advantageous due to its operational simplicity and the ability to generate complex molecules in a single step.[17]

The mechanism is believed to proceed via the formation of an iminium ion from the amine and carbonyl, which then reacts with the boronic acid.[15][18]

  • Iminium Ion Formation: The amine and carbonyl compound react to form a reactive iminium ion intermediate.

  • Nucleophilic Attack: The organic group of the boronic acid acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.[18] This transfer is often irreversible.[18]

  • Product Formation: The addition results in the formation of the final substituted amine product, with boric acid as a byproduct.[15]

Petasis_Reaction

Comparative Analysis of Reaction Pathways
FeatureSuzuki-Miyaura CouplingChan-Lam CouplingPetasis Reaction
Bond Formed C-CC-N, C-OC-C, C-N
Catalyst PalladiumCopperOften metal-free, can be catalyzed
Key Intermediate Organopalladium(II) complexOrganocopper(III) complexIminium ion
Boronic Acid Role Transmetalating agent (nucleophile precursor)Transmetalating agent (nucleophile precursor)Nucleophile
Reaction Type Cross-couplingOxidative cross-couplingMulticomponent, Mannich-type
Typical Conditions Inert atmosphere, base requiredOften aerobic, room temperatureMild, often protic solvents
Experimental Methodologies for Mechanistic Investigation

Elucidating the intricate details of these reaction mechanisms requires a suite of sophisticated experimental techniques. These methods provide evidence for proposed intermediates and transition states, helping to build a complete picture of the reaction pathway.

3.1. Kinetic Analysis

Kinetic studies are fundamental to understanding reaction mechanisms.[19] By monitoring the reaction rate's dependence on the concentration of reactants, catalysts, and additives, one can infer the composition of the rate-determining step.[20][21]

Experimental Protocol: Reaction Progress Kinetic Analysis (RPKA)

  • Setup: A reaction is set up under synthetically relevant conditions in a temperature-controlled reactor equipped with in-situ monitoring (e.g., HPLC, GC, or NMR).

  • Data Acquisition: Samples are taken at regular intervals, or the reaction is monitored continuously, to generate a concentration vs. time profile for reactants and products.

  • Analysis: The data is analyzed using kinetic modeling software. Different rate laws are tested to see which best fits the experimental data. This can reveal the order of the reaction with respect to each component.

  • Interpretation: The determined rate law provides strong evidence for which species are involved in the rate-limiting step of the catalytic cycle. For example, a zero-order dependence on the boronic acid concentration might suggest that transmetalation is not the rate-determining step.

3.2. Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a reaction.[22] By replacing an atom with one of its heavier isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H), one can follow its journey from reactant to product.[23] This is particularly useful for distinguishing between intermolecular and intramolecular pathways and for determining kinetic isotope effects (KIEs), which can pinpoint the rate-determining step.[24]

Experimental Protocol: ¹³C Kinetic Isotope Effect (KIE) Study

  • Synthesis: Synthesize two versions of a reactant: one with natural isotopic abundance and another enriched with a specific isotope (e.g., ¹³C) at the reacting carbon center.

  • Parallel Reactions: Run two parallel reactions under identical conditions, one with the labeled and one with the unlabeled substrate.

  • Analysis: Monitor the reactions to a low conversion (typically <15%). The isotopic composition of the remaining starting material and the product is precisely measured using techniques like mass spectrometry or NMR.

  • Calculation: The KIE is calculated as the ratio of the rate constant of the light isotope to that of the heavy isotope (k_light / k_heavy). A KIE significantly greater than 1 indicates that the bond to the labeled atom is being broken in the rate-determining step.

3.3. Intermediate Trapping and Characterization

Identifying and characterizing fleeting reaction intermediates provides direct evidence for a proposed mechanism.[25] This can be achieved by designing experiments where the intermediate is "trapped" by a reagent to form a stable, characterizable adduct, or by using spectroscopic techniques under conditions that allow the intermediate to accumulate.[26][27][28]

Experimental Protocol: Trapping a Putative Intermediate

  • Hypothesis: Based on a proposed mechanism, identify a plausible reactive intermediate.

  • Trap Selection: Choose a "trapping agent" that is expected to react rapidly and selectively with the intermediate to form a stable product. For radical intermediates, agents like TEMPO are often used.[28]

  • Reaction Execution: Run the reaction in the presence of a stoichiometric excess of the trapping agent.

  • Product Isolation and Characterization: Isolate the product formed from the reaction of the intermediate and the trapping agent. Its structure is then determined using standard analytical techniques (NMR, MS, X-ray crystallography).

  • Interpretation: The structure of the trapped adduct provides strong evidence for the existence and structure of the transient intermediate.

Experimental_Workflow

The Role of Computational Chemistry

In modern mechanistic studies, experimental work is often complemented by computational chemistry.[29] Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict kinetic isotope effects.[30][31][32] This synergy between experiment and theory provides a much more detailed and robust understanding of the reaction mechanism.

Conclusion for the Drug Development Professional

A nuanced understanding of the mechanistic underpinnings of boronic acid reactions is not merely an academic exercise; it is a critical component of efficient and innovative drug development.[33] By grasping the subtleties of pathways like the Suzuki-Miyaura, Chan-Lam, and Petasis reactions, researchers can:

  • Optimize Reaction Conditions: Knowledge of the rate-determining step allows for targeted optimization of catalyst, ligand, base, and solvent to improve yields, reduce reaction times, and enhance selectivity.

  • Troubleshoot Undesired Side Reactions: Understanding potential side reactions, such as protodeboronation or homocoupling in Suzuki-Miyaura reactions, enables the development of strategies to minimize their impact.[34]

  • Design Novel Transformations: A deep mechanistic insight can inspire the design of new catalysts or reaction conditions to achieve previously inaccessible chemical transformations, expanding the chemical space available for drug discovery.

This guide serves as a foundational resource for navigating the complex but rewarding landscape of boronic acid chemistry. By integrating the principles and experimental approaches outlined herein, researchers can harness the full potential of these versatile reagents in the quest for novel therapeutics.

References

Benchmarking the performance of novel boronic acid derivatives against established compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the boronic acid moiety has emerged as a privileged structural motif, unlocking potent and selective therapeutic agents. Initially met with skepticism due to perceived toxicity, this versatile functional group has proven its mettle, leading to the development of blockbuster drugs for oncology and infectious diseases. This guide provides an in-depth, objective comparison of novel boronic acid derivatives against their established counterparts, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics.

The Rise of Boronic Acids: From Chemical Curiosity to Clinical Cornerstone

Boronic acids, characterized by a carbon-boron bond with two hydroxyl groups, possess a unique electronic structure that enables them to act as Lewis acids and form reversible covalent bonds with nucleophilic residues in enzyme active sites.[1][2] This distinct mechanism of action, mimicking the transition state of enzymatic reactions, has paved the way for highly potent and specific inhibitors.[3][4] The clinical success of the proteasome inhibitor bortezomib for multiple myeloma and the β-lactamase inhibitor vaborbactam for complicated bacterial infections has solidified the importance of boronic acids in medicinal chemistry.[5][6]

This guide will delve into two key therapeutic areas where boronic acid derivatives have made a significant impact: oncology, with a focus on proteasome inhibitors, and infectious diseases, with a focus on β-lactamase inhibitors. We will explore the performance of novel compounds, offering a glimpse into the future of boronic acid-based drug development.

I. A New Generation of Proteasome Inhibitors for Oncology

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in cell cycle regulation and survival.[7] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.[6] Boronic acid-based proteasome inhibitors have revolutionized the treatment of multiple myeloma.

Established Proteasome Inhibitors: The Pioneers
  • Bortezomib (Velcade®): The first-in-class proteasome inhibitor, bortezomib is a dipeptidyl boronic acid that reversibly inhibits the chymotrypsin-like (β5) and, to a lesser extent, the caspase-like (β1) subunits of the 20S proteasome.[8][9]

  • Ixazomib (Ninlaro®): An orally bioavailable dipeptidyl boronic acid, ixazomib offers a more convenient dosing regimen while exhibiting a similar mechanism of action to bortezomib.[6]

Novel Boronic Acid-Based Proteasome Inhibitors: Pushing the Boundaries

Recent research has focused on developing next-generation proteasome inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

  • Tyropeptin-Boronic Acid Derivatives (AS-06 and AS-29): Derived from the natural product tyropeptin, these novel inhibitors have shown potent anti-tumor effects.[1][10] Structural modifications of the tyropeptin backbone have led to compounds with enhanced activity against the chymotrypsin-like activity of the proteasome.[6][11][12]

  • NNU546 (pro-drug of NNU219): This novel, orally active dipeptidyl boronic acid demonstrates potent in vitro and in vivo efficacy in multiple myeloma models.[5][13] NNU546 is rapidly hydrolyzed to its active form, NNU219, which selectively and potently inhibits the chymotrypsin-like activity of the proteasome.[5][14]

Performance Benchmark: Novel vs. Established Proteasome Inhibitors

The following table summarizes the in vitro inhibitory activity of novel boronic acid derivatives against the proteasome and their cytotoxic effects on multiple myeloma cell lines, in comparison to established drugs.

CompoundTargetIC50 (nM) vs. 20S Proteasome (Chymotrypsin-like activity)Cell LineIC50 (nM) - Cell ViabilityCitation(s)
Bortezomib Proteasome (β5, β1)7RPMI-82267.5[2][15]
Ixazomib Proteasome (β5, β1)3.4RPMI-822615.0[2][15]
AS-06 Proteasome (β5)More potent than BortezomibRPMI-8226Not explicitly stated[1]
AS-29 Proteasome (β5)Similar potency to BortezomibRPMI-8226Not explicitly stated[1]
NNU219 (active form of NNU546) Proteasome (β5)8.21RPMI-82268.99[13]
Compound 15 (peptide boronate) Proteasome (β5)1.1RPMI-82266.66[16]
Visualizing the Mechanism: The Ubiquitin-Proteasome Pathway

The following diagram illustrates the key steps in the ubiquitin-proteasome pathway and the point of intervention for boronic acid-based inhibitors.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_proteasome Proteasome Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub chain formation Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation Inhibitor Boronic Acid Inhibitor Inhibitor->Proteasome Inhibition BLactamase_Inhibition cluster_enzyme β-Lactamase Active Site cluster_inhibitor Boronic Acid Inhibitor cluster_interaction Inhibition Mechanism Ser70 Serine 70 (Catalytic Residue) CovalentAdduct Tetrahedral Covalent Adduct (Transition-State Analog) Ser70->CovalentAdduct Nucleophilic Attack OxyanionHole Oxyanion Hole BoronicAcid R-B(OH)2 BoronicAcid->CovalentAdduct CovalentAdduct->OxyanionHole Stabilization

References

Safety Operating Guide

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4-(Cyclohexylaminocarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovation and safety advance hand-in-hand. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to safely manage 4-(Cyclohexylaminocarbonyl)phenylboronic acid (CAS No. 762262-07-7) in a laboratory setting.[1] The principles detailed here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices.

Hazard Recognition and Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is selected, the primary goal is to minimize exposure through engineering controls. The physical form of this compound, typically a solid powder, presents a significant risk of aerosolization and inhalation.[7]

Primary Engineering Control: The Chemical Fume Hood

All handling of this powdered compound must be conducted within a certified chemical fume hood.[8][9] This is non-negotiable. A fume hood serves two critical purposes:

  • It contains the solid particles, preventing them from becoming airborne in the general laboratory space.

  • It protects the user from inhaling any fine dust that is inevitably generated during weighing and transfer.[8]

Ensure the fume hood has a verified and adequate flow rate before commencing work.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to create a barrier between you and the chemical.[10] The selection of appropriate PPE is based on a risk assessment of the procedures being performed. Below is a detailed breakdown of the required equipment.

Eye and Face Protection

Given that related boronic acids are known to cause serious eye irritation, robust eye protection is mandatory.[4][5]

  • Minimum Requirement: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required at all times.[2] These protect against dust particles and potential splashes.

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution or reaction quenching), a face shield should be worn in addition to safety goggles.

Skin and Body Protection

Boronic acids are known skin irritants.[4][6] Protective clothing is necessary to prevent direct contact.

  • Gloves: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for handling solid boronic acids and their solutions.[9][11] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.

  • Lab Coat/Apron: A standard laboratory coat should be worn and kept fully buttoned. For procedures with a higher risk of spills or splashes, a chemical-resistant apron over the lab coat is recommended.[12]

  • Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.[12]

Respiratory Protection

The primary risk associated with this solid compound is the inhalation of fine dust particles.[12]

  • Standard Operations: For handling small quantities within a certified chemical fume hood, respiratory protection may not be required as the engineering control is sufficient.

  • Risk of Aerosolization: If the exposure limits are exceeded or if you are handling large quantities where significant dust may be generated, a NIOSH-approved respirator is necessary.[2] A full-face respirator offers a higher protection factor and also protects the eyes and face.[2]

Summary of PPE Requirements
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing <1g in Fume Hood Safety GogglesNitrile GlovesLab CoatNot typically required
Handling Solutions Safety GogglesNitrile GlovesLab CoatNot typically required
Large-Scale Handling (>10g) Goggles & Face ShieldNitrile GlovesChemical-Resistant Apron & Lab CoatNIOSH-approved respirator recommended
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical-Resistant Apron & Lab CoatNIOSH-approved respirator required

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict protocol minimizes risk and ensures reproducibility and safety.

  • Preparation: Before retrieving the chemical, ensure your fume hood is on and clutter-free. Don all required PPE as identified in your risk assessment. Prepare all necessary equipment (spatulas, weigh boats, glassware) and place it within the fume hood.

  • Weighing and Transfer:

    • Carefully open the container inside the fume hood to avoid wafting any powder.

    • Use a spatula to gently transfer the desired amount of the solid to a weigh boat or directly into your reaction vessel. Avoid any actions that could create dust clouds, such as dropping or tapping the container unnecessarily.

    • Securely close the main container immediately after use.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling:

    • Wipe down the spatula and any surfaces inside the fume hood with a damp cloth to collect any residual powder. Dispose of the cloth as solid hazardous waste.

    • Remove PPE in the correct order: first gloves, then face shield/goggles, and finally the lab coat. Wash hands thoroughly with soap and water.[13]

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety. Boronic acid waste should be treated as hazardous chemical waste.[9][11]

NEVER dispose of boronic acid or its solutions down the drain. [9][14]

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid this compound waste, including contaminated weigh boats, paper towels, and gloves, in a designated, sealed, and clearly labeled hazardous waste container.[9][15]

    • The container should be made of a compatible material like high-density polyethylene (HDPE).[9]

  • Liquid Waste:

    • Collect all solutions containing the boronic acid in a separate, sealed, and labeled liquid hazardous waste container.

    • Indicate all components of the solution (e.g., solvents) on the label.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other known hazards.[11]

Disposal Workflow
  • Collection: Carefully place all waste into the appropriate, labeled container located in a designated satellite accumulation area.

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health & Safety (EHS) department for pickup and final disposal procedures.[9][14]

  • Spill Management: In case of a spill, alert personnel and secure the area.[9] For a small spill, use an inert absorbent material like vermiculite or sand, collect it into your solid hazardous waste container, and decontaminate the area.[9] Report all spills to your supervisor and EHS department.[9]

Visualizing the Safety Workflow

The following diagram outlines the critical decision-making process for safely handling this compound.

PPE_Workflow Workflow for Handling and Disposal start Start: Prepare to Handle This compound fume_hood Is a certified chemical fume hood available? start->fume_hood stop STOP: Do Not Proceed Without Engineering Controls fume_hood->stop No ppe_assessment Conduct Risk Assessment (Scale, Procedure) fume_hood->ppe_assessment Yes select_ppe Select Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat/Apron - Respirator (if needed) ppe_assessment->select_ppe handling Perform Handling Procedure (Weighing, Transfer, etc.) select_ppe->handling waste_gen Waste Generated? handling->waste_gen segregate Segregate Waste: - Solid (PPE, contaminated items) - Liquid (Solutions) waste_gen->segregate Yes cleanup Decontaminate Work Area & Wash Hands waste_gen->cleanup No containerize Containerize & Label 'Hazardous Waste' segregate->containerize ehs Arrange Disposal via Institutional EHS containerize->ehs ehs->cleanup end End of Procedure cleanup->end

Caption: Decision workflow for PPE selection and waste disposal.

References

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